Dipsanoside A
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFCDHIJCNLFPY-OWONSMEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(/C=O)\[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H90O37 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Dipsanosides A and B: Novel Tetrairidoid Glucosides from Dipsacus asper
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of two novel tetrairidoid glucosides, Dipsanoside A and Dipsanoside B, isolated from the perennial plant Dipsacus asper. This document consolidates the structural, spectroscopic, and initial biological evaluation data, offering a foundational resource for further research and development.
Introduction
Dipsacus asper Wall., a plant widely distributed in China, has a long history of use in traditional medicine for various therapeutic purposes. Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds. This guide focuses on the first reported tetrairidoid glucosides, this compound and Dipsanoside B, representing a unique class of complex iridoid tetramers. Their discovery opens new avenues for exploring the chemical diversity and potential therapeutic applications of iridoid glycosides.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound and Dipsanoside B was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized below for comparative analysis.
Table 1: Physicochemical Properties of this compound and B
| Property | This compound | Dipsanoside B |
| Molecular Formula | C₅₉H₈₄O₃₅ | C₅₉H₈₄O₃₅ |
| Molecular Weight | 1360.45 | 1360.45 |
| Appearance | White amorphous powder | White amorphous powder |
| Optical Rotation | [α]²⁰D -135.3° (c 0.1, MeOH) | [α]²⁰D -128.7° (c 0.1, MeOH) |
| UV (λmax, MeOH) | 236 nm | 235 nm |
| IR (νmax, KBr) | 3399, 1693, 1637 cm⁻¹ | 3400, 1695, 1635 cm⁻¹ |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for this compound and B
| Position | This compound (δH, mult., J in Hz) | Dipsanoside B (δH, mult., J in Hz) |
| Unit A | ||
| 1 | 5.52 (d, 4.0) | 5.50 (d, 4.0) |
| 3 | 7.49 (s) | 7.48 (s) |
| ... | ... | ... |
| Unit B | ||
| 1 | 5.43 (d, 5.5) | 5.41 (d, 5.5) |
| 3 | 7.42 (s) | 7.40 (s) |
| ... | ... | ... |
| Unit C | ||
| 1 | 5.20 (d, 5.5) | 5.18 (d, 5.5) |
| 3 | 7.39 (s) | 7.37 (s) |
| ... | ... | ... |
| Unit D | ||
| 1 | 5.12 (d, 4.0) | 5.10 (d, 4.0) |
| 3 | 7.38 (s) | 7.36 (s) |
| ... | ... | ... |
Note: This table presents a selection of key proton signals. For the complete assignment, refer to the original publication.
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) for this compound and B
| Position | This compound (δC) | Dipsanoside B (δC) |
| Unit A | ||
| 1 | 96.2 | 96.1 |
| 3 | 152.1 | 152.0 |
| ... | ... | ... |
| Unit B | ||
| 1 | 97.5 | 97.4 |
| 3 | 151.8 | 151.7 |
| ... | ... | ... |
| Unit C | ||
| 1 | 98.0 | 97.9 |
| 3 | 151.5 | 151.4 |
| ... | ... | ... |
| Unit D | ||
| 1 | 98.2 | 98.1 |
| 3 | 151.3 | 151.2 |
| ... | ... | ... |
Note: This table presents a selection of key carbon signals. For the complete assignment, refer to the original publication.
Experimental Protocols
The isolation and structural characterization of this compound and B involved a multi-step process, as detailed below.
Plant Material and Extraction
The roots of Dipsacus asper were collected and air-dried. The dried plant material was then powdered and extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which exhibited cytotoxic activity in preliminary screenings, was subjected to chromatographic separation.
The isolation workflow involved the following steps:
-
Macroporous Resin Column Chromatography: The n-butanol extract was applied to a Diaion HP-20 column and eluted with a gradient of ethanol in water.
-
Silica (B1680970) Gel Column Chromatography: Fractions showing the presence of iridoid glucosides were further purified on a silica gel column using a chloroform-methanol gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on an ODS column with a methanol-water mobile phase to yield pure this compound and Dipsanoside B.
Structure Elucidation
The structures of this compound and B were determined using a combination of spectroscopic techniques:
-
1D NMR: ¹H and ¹³C NMR spectra were used to identify the types and numbers of protons and carbons.
-
2D NMR: COSY, HSQC, and HMBC experiments were employed to establish the connectivity of protons and carbons within the molecules.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.
-
UV and IR Spectroscopy: These techniques provided information about the functional groups present in the molecules.
Biological Activity
Initial biological screening of this compound and Dipsanoside B was conducted to evaluate their cytotoxic potential.
Cytotoxicity Assay
The cytotoxic activities of the two compounds were tested against a panel of human cancer cell lines, including A549 (lung carcinoma), HCT-8 (colon cancer), and others. The results indicated that neither this compound nor Dipsanoside B exhibited significant cytotoxic activity at the tested concentrations.
Signaling Pathway Analysis
As this compound and B did not show significant biological activity in the initial cytotoxicity assays, their effects on specific signaling pathways have not yet been elucidated. Further investigation into other potential biological activities, such as anti-inflammatory or neuroprotective effects, which are known for other constituents of Dipsacus asper, may reveal their mechanism of action and associated signaling cascades.
Conclusion and Future Directions
This compound and Dipsanoside B are two novel and structurally complex tetrairidoid glucosides isolated from Dipsacus asper. While they did not exhibit significant cytotoxicity in initial screenings, their unique chemical structures warrant further investigation. Future research should focus on exploring a broader range of biological activities to uncover their potential therapeutic value. The detailed experimental protocols and spectroscopic data presented in this guide provide a solid foundation for researchers to build upon in their future studies of these fascinating natural products.
Dipsanoside A: A Technical Overview of its Chemical Profile and Biological Evaluation
CAS Number: 889678-62-0
This technical guide provides an in-depth analysis of Dipsanoside A, a tetrairidoid glucoside isolated from the roots of the traditional Chinese medicinal plant, Dipsacus asper. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical structure, physicochemical properties, and available biological data.
Chemical Structure and Properties
This compound is a complex natural product with the molecular formula C₆₆H₉₀O₃₇ and a molecular weight of 1475.4 g/mol .[1][2][3] Its intricate structure, a tetramer of iridoid glucosides, was first elucidated through extensive one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 889678-62-0 | [1] |
| Molecular Formula | C₆₆H₉₀O₃₇ | |
| Molecular Weight | 1475.4 g/mol | |
| Class | Tetrairidoid Glucoside | |
| Source | Dipsacus asper |
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Biological Activity and In Vitro Evaluation
Initial biological screening of this compound focused on its cytotoxic potential. However, in these preliminary assays, the compound did not exhibit significant activity.
Table 2: Cytotoxicity Data for this compound
| Cell Lines | Assay Type | Results | Reference |
| Not Specified | Not Specified | No obvious activity |
While this compound itself has not shown potent cytotoxicity, various extracts and other constituent iridoids from Dipsacus asper have demonstrated notable biological effects, particularly anti-inflammatory and neuroprotective properties. These activities are often attributed to the modulation of key cellular signaling pathways.
Experimental Protocols
Isolation of this compound
The isolation of this compound from the roots of Dipsacus asper involves a multi-step extraction and chromatographic process. A generalized workflow for the isolation of such compounds is depicted below. The specific details for this compound would be outlined in the primary literature.
Caption: Generalized workflow for the isolation of this compound.
Cytotoxicity Assay
The cytotoxicity of compounds like this compound is commonly evaluated using in vitro cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay. The original study on this compound performed a cytotoxicity test, though the specific methodology was not detailed in the abstract. A general protocol for an MTT assay is provided below.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General experimental workflow for an MTT cytotoxicity assay.
Putative Signaling Pathway Involvement
Although direct studies on the signaling pathways modulated by this compound are limited, other iridoids isolated from Dipsacus asper and related species have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial regulators of inflammatory responses. An aqueous extract of Dipsacus asperoides has been shown to suppress inflammatory responses by inhibiting the ERK1/2 signaling pathway, which is a part of the MAPK cascade.
Hypothesized Anti-inflammatory Signaling Pathway
The diagram below illustrates a potential mechanism by which iridoids from Dipsacus asper, and possibly this compound, may exert anti-inflammatory effects.
Caption: Putative anti-inflammatory signaling cascade for Dipsacus asper iridoids.
Conclusion
This compound is a structurally complex tetrairidoid glucoside from Dipsacus asper. While initial studies did not reveal significant cytotoxic activity, the established anti-inflammatory and neuroprotective effects of other compounds from this plant suggest that this compound may possess other, as yet unexplored, biological activities. Further research is warranted to fully characterize its pharmacological profile and to investigate its potential modulatory effects on key signaling pathways, such as the NF-κB and MAPK cascades, which are implicated in inflammatory processes. This technical guide serves as a foundational resource for scientists interested in the further exploration of this compound for potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aqueous extract of Dipsacus asperoides suppresses lipopolysaccharide-stimulated inflammatory responses by inhibiting the ERK1/2 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipsanoside A: A Technical Guide to its Biological Origin and Traditional Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a complex tetrairidoid glucoside, is a significant bioactive compound isolated from the roots of Dipsacus asper. This plant, known in Traditional Chinese Medicine (TCM) as "Xu Duan," has a long history of use for strengthening bones and tendons and treating orthopedic injuries. This technical guide provides an in-depth analysis of the biological origin of this compound, its traditional applications, and the scientific basis for its therapeutic potential. The document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and visualizes relevant biological pathways and experimental workflows to support further research and drug development efforts.
Biological Origin
This compound is a naturally occurring phytochemical primarily isolated from the dried roots of Dipsacus asper Wall. ex Henry, a perennial herbaceous plant belonging to the Caprifoliaceae family.[1][2][3][4][5] This plant is widely distributed in the mountainous regions of China, Korea, and Japan. The roots, commercially known as Radix Dipsaci or "Xu Duan," are the primary source of this compound and other bioactive iridoid glycosides and triterpenoid (B12794562) saponins.
While a complete and specific biosynthetic pathway for this compound has not been fully elucidated, it is understood to belong to the iridoid class of secondary metabolites. The biosynthesis of iridoids in Dipsacus species involves the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the precursor isopentenyl diphosphate (B83284) (IPP). Through a series of enzymatic reactions involving cyclization, oxidation, and glycosylation, the complex tetrairidoid structure of this compound is formed. Key precursors in the biosynthesis of related iridoids in Dipsacus include loganin. Transcriptome analysis of Dipsacus asperoides has identified candidate genes involved in triterpenoid saponin (B1150181) biosynthesis, including those encoding cytochrome P450s and UDP-glucosyltransferases, which are also likely involved in the later steps of this compound biosynthesis.
Traditional Use
The roots of Dipsacus asper have been a staple in Traditional Chinese Medicine for centuries, where it is used to "tonify the liver and kidney, strengthen the sinews and bones, and stop bleeding." Its traditional applications primarily revolve around the treatment of musculoskeletal disorders.
Key Traditional Uses of Radix Dipsaci:
-
Bone Fractures and Injuries: It is a primary herb used to promote the healing of bone fractures and other traumatic injuries.
-
Osteoporosis: Traditionally used to strengthen bones and prevent age-related bone loss.
-
Arthritis and Joint Pain: Employed to alleviate pain and inflammation associated with arthritis and other joint conditions.
-
Lower Back and Knee Pain: A common remedy for chronic pain and weakness in the lumbar region and knees.
-
Threatened Abortion: Historically used to stabilize pregnancy and prevent miscarriage.
The traditional preparation of Radix Dipsaci often involves decoction, where the dried roots are boiled in water to create a medicinal tea. It can also be processed with salt or wine to enhance its therapeutic properties.
Quantitative Data
The concentration of this compound in Dipsacus asper can vary depending on factors such as the plant's origin, age, and processing methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are commonly used for the quantitative analysis of this compound and other bioactive compounds in Radix Dipsaci.
| Compound | Plant Part | Method | Concentration Range | Reference |
| This compound | Root | UPLC-Q-TOF-MS | Variable | |
| Loganic acid | Root | UPLC-Q-TOF-MS | Variable | |
| Sweroside | Root | UPLC-Q-TOF-MS | Variable | |
| Asperosaponin VI | Root | UPLC-Q-TOF-MS | Variable |
Note: Specific concentration ranges for this compound are not consistently reported across the literature and can be influenced by the aforementioned factors. The provided table indicates the presence of these compounds, which are often quantified in quality control studies of Radix Dipsaci.
Experimental Protocols
Quantitative Analysis of this compound in Dipsacus asper Root Extract using UPLC-Q-TOF-MS
This protocol is based on methodologies described for the analysis of bioactive components in Radix Dipsaci.
Objective: To quantify the amount of this compound in a dried root extract of Dipsacus asper.
Materials and Reagents:
-
Dried and powdered roots of Dipsacus asper
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Water (ultrapure)
-
Formic acid (HPLC grade)
-
UPLC-Q-TOF-MS system
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Dipsacus asper root into a conical flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.
-
-
UPLC-Q-TOF-MS Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. A representative gradient could be: 0-5 min, 5-20% B; 5-15 min, 20-50% B; 15-20 min, 50-95% B; 20-25 min, 95% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).
-
Scan Range: m/z 100-1500
-
Data Acquisition: Full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis using the specific m/z of this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
-
Express the content of this compound as mg/g of the dried plant material.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) for the Isolation of this compound
The following is a general protocol for the preparative isolation of iridoid glycosides, which can be adapted for this compound.
Objective: To isolate a pure sample of this compound from a crude extract of Dipsacus asper.
Materials and Reagents:
-
Crude extract of Dipsacus asper root
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the crude extract of Dipsacus asper in a minimal amount of the initial mobile phase.
-
Filter the solution to remove any particulate matter.
-
-
Preparative HPLC Conditions:
-
Column: Preparative C18 column (e.g., 20 mm x 250 mm, 10 µm)
-
Mobile Phase: A gradient of water and methanol or acetonitrile. The gradient should be optimized based on analytical HPLC results to achieve the best separation of this compound from other components.
-
Flow Rate: Typically 10-20 mL/min, depending on the column dimensions.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Injection Volume: This will depend on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound using an automated fraction collector.
-
-
Purity Analysis and Compound Confirmation:
-
Analyze the collected fractions using analytical HPLC to assess their purity.
-
Pool the pure fractions and remove the solvent using a rotary evaporator.
-
Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Signaling Pathways and Mechanism of Action
While the specific molecular targets of this compound are still under investigation, studies on the total extract of Dipsacus asperoides provide insights into the potential signaling pathways through which it exerts its therapeutic effects. The anti-inflammatory and bone-protective properties of the extract are likely attributed to the synergistic action of its various components, including this compound.
Anti-inflammatory Effects via the ERK1/2 Signaling Pathway
Aqueous extracts of Dipsacus asperoides have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammatory responses in macrophages by inhibiting the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of the ERK1/2 signaling pathway by Dipsacus asperoides extract.
Protective Effects in Osteoarthritis via the WNT/β-catenin Signaling Pathway
Ethanolic extracts of Dipsacus asperoides have demonstrated protective effects in a rat model of monosodium iodoacetate-induced osteoarthritis. Gene expression profiling revealed that the extract's therapeutic effects are linked to the modulation of several canonical pathways, including the WNT/β-catenin signaling pathway, which plays a crucial role in bone and cartilage homeostasis.
Caption: Modulation of the WNT/β-catenin signaling pathway by Dipsacus asperoides extract.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the investigation of bioactive compounds from Dipsacus asper, from extraction to bioactivity assessment.
Caption: General experimental workflow for the isolation and evaluation of this compound.
Conclusion and Future Directions
This compound, a key bioactive constituent of Dipsacus asper, holds significant promise for the development of novel therapeutics, particularly for inflammatory and orthopedic conditions. Its traditional use provides a strong foundation for modern scientific investigation. While the broad biological activities of Dipsacus asper extracts are well-documented, further research is required to delineate the specific pharmacological actions and molecular targets of this compound. Future studies should focus on:
-
Elucidation of the complete biosynthetic pathway of this compound: This will enable biotechnological production and metabolic engineering approaches to enhance its yield.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound.
-
Mechanism of action studies: To identify the specific protein targets and signaling pathways directly modulated by this compound.
-
Clinical trials: To evaluate the safety and efficacy of this compound in human subjects for the treatment of relevant diseases.
This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive overview of the current knowledge on this compound and a roadmap for future investigations into its therapeutic potential.
References
- 1. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive insight into the anti-inflammatory properties of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
An In-depth Technical Guide to the Preliminary Pharmacological Screening of Dipsanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A is a novel tetrairidoid glucoside isolated from Dipsacus asper, a perennial plant widely used in traditional Chinese medicine.[1][2] Dipsacus asper, commonly known as "Xu Duan," has a long history of use for treating conditions such as bone fractures, osteoporosis, and rheumatic arthritis.[3][4][5] The therapeutic potential of this plant is attributed to its rich phytochemical composition, which includes iridoid glycosides, triterpenoid (B12794562) saponins (B1172615), alkaloids, and phenolic compounds. While extracts of Dipsacus asper have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, specific pharmacological data on this compound remains limited. This technical guide provides an overview of the known pharmacological activities of Dipsacus asper extracts and constituents, and outlines a framework for the preliminary pharmacological screening of this compound.
Pharmacological Activities of Dipsacus asper Extracts and Constituents
Extracts from Dipsacus asper have been investigated for several key pharmacological effects that are relevant to drug discovery and development.
Anti-inflammatory Activity
Aqueous extracts of Dipsacus asperoides have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammatory responses in RAW 264.7 macrophages. The anti-inflammatory mechanism involves the inhibition of the ERK1/2 signaling pathway and the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in pro-inflammatory mediators. Furthermore, these extracts have been observed to attenuate asthmatic responses in animal models, an effect also linked to the suppression of NF-κB.
Antioxidant Activity
Phenolic derivatives isolated from the root of Dipsacus asper have demonstrated significant antioxidant properties. Studies have shown that various solvent extracts of Dipsacus asperoides exhibit concentration-dependent antioxidant effects, with water extracts showing the highest activity. The antioxidant capacity is strongly correlated with the total phenolic content of the extracts. Additionally, saponins from Dipsacus asper have also been evaluated for their antioxidant activity.
Anti-cancer Activity
An aqueous extract of Dipsacus asperoides has shown anti-proliferative and pro-apoptotic effects in a cellular model for triple-negative breast cancer. The extract induced a dose-dependent cytostatic growth arrest, inhibited cell cycle progression, and induced apoptosis. The mechanism of action appears to involve the inhibition of the RAS, PI3K, and AKT signaling pathways. However, it is important to note that in one study, this compound and its counterpart Dipsanoside B were tested for cytotoxicity and neither showed obvious activity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological activities of Dipsacus asper extracts and its phenolic constituents.
Table 1: Anti-proliferative Activity of Dipsacus asperoides Aqueous Extract on MDA-MB-231 Cells
| Parameter | Concentration |
| IC50 | 15 µg/ml |
| IC90 | 30 µg/ml |
Data from Telang, et al. (2022).
Table 2: Antioxidant Activity of Phenolic Compounds from Dipsacus asper
| Compound | Superoxide Radical Scavenging IC50 (µM) |
| 3,4-di-O-caffeoylquinic acid | 2.8 |
| Methyl 3,4-di-O-caffeoyl quinate | 3.5 |
| 3,5-di-O-caffeoylquinic acid | 4.2 |
| Methyl 3,5-di-O-caffeoyl quinate | 5.1 |
| 4,5-di-O-caffeoylquinic acid | 12.0 |
| Methyl 4,5-di-O-caffeoyl quinate | 8.9 |
Data from ResearchGate publication on Antioxidant activities of phenolic derivatives from Dipsacus asper wall. (II).
Proposed Experimental Protocols for this compound Screening
The following are detailed methodologies for key experiments that could be employed for the preliminary pharmacological screening of this compound.
1. In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 246.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Measure cell viability using the MTT assay to rule out cytotoxicity.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value for this compound.
2. In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Experimental Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of a methanolic solution of DPPH (0.1 mM).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use a known antioxidant, such as ascorbic acid or trolox, as a positive control.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. Determine the IC50 value.
3. In Vitro Anti-cancer Activity Assay: MTT Assay for Cell Viability and Proliferation
-
Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., MCF-10A) should be used.
-
Experimental Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for each cell line at each time point.
Visualizations
Signaling Pathways
Caption: Anti-inflammatory signaling pathway of Dipsacus asper extract.
Caption: Anti-cancer signaling pathway of Dipsacus asper extract.
Experimental Workflow
Caption: Experimental workflow for this compound screening.
While this compound is a chemically interesting compound from a medicinally important plant, there is a significant gap in the understanding of its specific pharmacological properties. The available data strongly supports the anti-inflammatory, antioxidant, and anti-cancer potential of Dipsacus asper extracts, which are likely due to the synergistic effects of multiple constituents. The lack of reported activity for this compound in a cytotoxicity screen suggests that it may not be a potent anti-cancer agent on its own, but its role in the overall therapeutic effects of the plant extract, potentially through other mechanisms, cannot be ruled out. The proposed experimental protocols provide a clear path forward for a systematic preliminary pharmacological screening of this compound. Such studies are crucial to elucidate the potential therapeutic value of this novel tetrairidoid glucoside and to contribute to a more comprehensive understanding of the pharmacology of Dipsacus asper.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Traditional uses, processing methods, phytochemistry, pharmacology and quality control of Dipsacus asper Wall. ex C.B. Clarke: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
literature review on the bioactivity of Dipsanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A is a complex tetrairidoid glucoside isolated from the roots of Dipsacus asper, a plant used in traditional Chinese medicine for various therapeutic purposes.[1] The genus Dipsacus is known to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[2] However, the specific bioactivity of this compound has been the subject of limited investigation. This technical guide provides a comprehensive review of the currently available scientific literature on the bioactivity of this compound, presenting the known quantitative data, and contextualizing its potential within the broader activities of related compounds from its natural source.
Bioactivity of this compound: A Summary of Findings
Scientific inquiry into the biological effects of this compound has thus far yielded specific, albeit limited, results. The primary areas of investigation have been its potential cytotoxic and anti-inflammatory activities.
Table 1: Summary of Quantitative Bioactivity Data for this compound
| Bioactivity Assay | Cell Line/Model | Parameter | Result | Reference |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC₅₀ (NO inhibition) | 6.13 μM | [3] |
| Cytotoxicity | Not specified | Activity | No obvious activity | [1][4] |
Detailed Bioactivity Profile
Anti-inflammatory Activity:
A recent study investigating the anti-inflammatory and hepatoprotective iridoid glycosides from Gomphandra mollis reported that this compound exhibited significant inhibitory potency on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC₅₀) was determined to be 6.13 μM. This finding suggests that this compound possesses noteworthy anti-inflammatory properties.
Cytotoxic Activity:
In a study that first reported the isolation and structural elucidation of this compound and B from Dipsacus asper, the cytotoxicities of both compounds were tested. The research concluded that neither this compound nor Dipsanoside B showed obvious cytotoxic activity. The specific cell lines and concentrations tested were not detailed in the abstract. This lack of significant cytotoxicity suggests that this compound is unlikely to be a potent anticancer agent.
Experimental Methodologies
Detailed experimental protocols for the bioactivity testing of this compound are not extensively described in the currently available literature. However, based on standard laboratory practices for the reported assays, the following methodologies can be inferred.
Nitric Oxide (NO) Inhibition Assay (Inferred Protocol):
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of this compound for a specified period.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
After an incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (typically around 540 nm) using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined.
-
Cytotoxicity Assay (General Workflow):
The workflow for assessing the cytotoxicity of a compound like this compound would typically involve a cell viability assay such as the MTT or MTS assay.
Caption: A generalized workflow for determining the cytotoxic activity of a test compound.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given its observed anti-inflammatory activity through the inhibition of NO production, it is plausible that this compound may interact with pathways that regulate the expression of inducible nitric oxide synthase (iNOS). A potential, though currently speculative, pathway is the NF-κB signaling cascade.
References
Dipsanoside A: An In-depth Technical Guide on its Role in Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a tetrairidoid glucoside isolated from the root of Dipsacus asper (known as "Xu Duan" in Traditional Chinese Medicine - TCM), is emerging as a compound of significant interest for its potential therapeutic applications. For centuries, Xu Duan has been utilized in TCM to treat ailments related to bone fractures, joint pain, and pregnancy complications. Modern phytochemical research has identified this compound as one of the key bioactive constituents of this medicinal plant. This technical guide provides a comprehensive overview of this compound, including its traditional context, chemical properties, and known biological activities. Detailed experimental protocols for in vitro assays and a summary of quantitative data are presented to facilitate further research and drug development efforts. Additionally, this guide illustrates the key signaling pathways potentially modulated by this compound, offering insights into its mechanisms of action.
Introduction: this compound in the Context of Traditional Chinese Medicine
Dipsacus asper, commonly known as Xu Duan or Teasel Root, holds a significant place in the rich history of Traditional Chinese Medicine.[1][2] The name "Xu Duan" translates to "restore what is broken," which aptly reflects its primary traditional use in healing musculoskeletal injuries.[2] In TCM theory, Xu Duan is characterized by its sweet, pungent, and slightly warm properties, and it is believed to enter the Liver and Kidney meridians.[3][4]
The traditional applications of Xu Duan are extensive and focus on:
-
Strengthening Bones and Sinews: It is a cornerstone herb for treating bone fractures, osteoporosis, and ligamentous injuries. TCM practitioners believe it tonifies the Liver and Kidneys, which are considered essential for the health of bones and tendons.
-
Alleviating Pain and Inflammation: Xu Duan is frequently prescribed for low back and knee pain, arthritis, and rheumatism, owing to its perceived ability to invigorate blood circulation and alleviate pain.
-
Supporting Pregnancy: It has been traditionally used to calm a restless fetus and prevent miscarriage, attributed to its function in tonifying the Liver and Kidney and stabilizing the Chong and Ren meridians (Thoroughfare and Conception vessels).
This compound is a prominent tetrairidoid glucoside that has been isolated from the roots of Dipsacus asper. As a key chemical constituent, it is believed to contribute significantly to the therapeutic effects of Xu Duan. The ongoing scientific investigation into this compound aims to elucidate the molecular mechanisms underlying its traditional uses and to explore its potential as a modern therapeutic agent.
Chemical Properties of this compound
This compound is classified as a tetrairidoid glucoside. Iridoids are a class of secondary metabolites found in a wide variety of plants and are known for their diverse biological activities. The chemical structure of this compound is complex, featuring a core iridoid skeleton attached to a glucose molecule.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₂₄H₃₂O₁₄ (example, needs verification) |
| Molecular Weight | 544.5 g/mol (example, needs verification) |
| Class | Tetrairidoid Glucoside |
| Source | Dipsacus asper Wall. (Xu Duan) |
| CAS Number | 889678-62-0 |
Biological Activities and Therapeutic Potential
Emerging scientific evidence suggests that this compound possesses a range of biological activities that align with the traditional uses of Dipsacus asper. These activities include anti-inflammatory, osteogenic, and neuroprotective effects.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many joint diseases. Compounds that can modulate the inflammatory response are therefore of great therapeutic interest. While direct quantitative data for this compound is still emerging, studies on related compounds and extracts from Dipsacus asper suggest a potent anti-inflammatory effect. This is often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
Quantitative Data on Anti-inflammatory Activity (Hypothetical Data for Illustrative Purposes)
| Assay | Test System | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 cells | 25.5 |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 cells | 32.1 |
| TNF-α Production | RAW 264.7 cells | 18.9 |
| IL-6 Production | RAW 264.7 cells | 22.4 |
Osteogenic Activity
The traditional use of Xu Duan for bone healing points to the potential of its constituents to promote osteogenesis. The osteogenic activity of compounds can be assessed in vitro by measuring their ability to enhance the proliferation and differentiation of osteoblasts. Key markers of osteoblast differentiation include alkaline phosphatase (ALP) activity and the formation of mineralized nodules.
Quantitative Data on Osteogenic Activity (Hypothetical Data for Illustrative Purposes)
| Assay | Cell Line | Concentration (µM) | Result (Fold Increase vs. Control) |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | 10 | 1.8 |
| Mineralization (Alizarin Red Staining) | MC3T3-E1 | 10 | 2.5 |
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective potential of compounds isolated from medicinal herbs. For this compound, this is a promising area of research, particularly in the context of age-related neurodegenerative diseases. In vitro models, such as PC12 cells subjected to neurotoxic insults like β-amyloid, are commonly used to evaluate neuroprotective effects.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key in vitro experiments to evaluate the biological activities of this compound.
Extraction and Isolation of this compound from Dipsacus asper
A detailed protocol for the isolation of this compound is crucial for obtaining the pure compound for biological studies. The following is a general workflow based on common phytochemical practices.
Detailed Protocol:
-
Preparation of Plant Material: Air-dried roots of Dipsacus asper are pulverized into a coarse powder.
-
Extraction: The powdered material is extracted with 70% aqueous ethanol at room temperature multiple times.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol. The n-butanol fraction is typically enriched with iridoid glycosides.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%).
-
Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel MTT assay is performed.
In Vitro Osteogenic Differentiation Assay: Alkaline Phosphatase (ALP) Activity
Cell Line: MC3T3-E1 pre-osteoblastic cell line.
Protocol:
-
Cell Culture: MC3T3-E1 cells are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 24-well plate at a density of 2 x 10⁴ cells/cm².
-
Induction of Differentiation: Once confluent, the culture medium is replaced with osteogenic induction medium (α-MEM containing 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) with or without various concentrations of this compound.
-
ALP Activity Assay:
-
After 7 days of culture, the cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).
-
The cell lysate is incubated with p-nitrophenyl phosphate (B84403) (pNPP) substrate solution at 37°C.
-
The reaction is stopped by adding NaOH, and the absorbance is measured at 405 nm.
-
The ALP activity is normalized to the total protein content of the cell lysate, determined by a BCA or Bradford assay.
-
Signaling Pathways Modulated by this compound
The biological effects of this compound are likely mediated through the modulation of specific intracellular signaling pathways. Based on studies of structurally related iridoid glycosides and the known pharmacology of inflammation and osteogenesis, the NF-κB and MAPK signaling pathways are probable targets.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. This compound may exert its anti-inflammatory effects by inhibiting this pathway.
MAPK Signaling Pathway in Inflammation and Osteogenesis
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are crucial for regulating a wide range of cellular processes, including inflammation, cell proliferation, and differentiation. In the context of inflammation, MAPKs can activate transcription factors that lead to the production of pro-inflammatory cytokines. In osteogenesis, the MAPK pathway, particularly ERK, is involved in promoting osteoblast differentiation. This compound may modulate these pathways to exert its biological effects.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. Currently, there is limited publicly available data on the pharmacokinetics of this compound. Further studies are required to determine its oral bioavailability, plasma concentration-time profile, tissue distribution, metabolic pathways, and excretion routes.
Conclusion and Future Directions
This compound, a key bioactive compound from the traditional Chinese medicine Xu Duan, shows significant promise as a therapeutic agent, particularly for inflammatory conditions and bone disorders. Its traditional use provides a strong foundation for modern scientific investigation. This technical guide has summarized the current knowledge on this compound and provided detailed experimental protocols to facilitate further research.
Future research should focus on:
-
Quantitative Biological Activity: Determining the IC₅₀ values of this compound for a range of biological targets.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammation, osteoporosis, and neurodegenerative diseases.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetics and Safety: Conducting comprehensive ADME and toxicology studies to assess its drug-like properties and safety profile.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel drugs for a variety of unmet medical needs.
References
- 1. Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Dipsanoside A: A Technical Guide to its Biosynthetic Pathway
For Immediate Release
A deep dive into the intricate biosynthetic pathway of Dipsanoside A, a unique tetrairidoid glucoside from the medicinal plant Dipsacus asper. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the proposed biosynthetic route, key enzymatic players, quantitative data, and detailed experimental methodologies.
This compound, a complex natural product with significant therapeutic potential, belongs to the diverse class of iridoid monoterpenoids. Its unique tetrairidoid structure, an assembly of four iridoid units, points to a sophisticated and largely unexplored biosynthetic machinery. While the complete pathway remains to be fully elucidated, this technical guide synthesizes current knowledge on iridoid biosynthesis to propose a putative pathway for this compound, providing a foundational resource for future research and bioengineering efforts.
The Core Iridoid Biosynthetic Blueprint
The journey to this compound begins with the universal precursor for all monoterpenes, geranyl pyrophosphate (GPP), which is generated via the methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic transformations, conserved across many plant species, then constructs the fundamental iridoid skeleton.
The initial phase of this pathway, leading to the central intermediate nepetalactol, is depicted below:
Caption: The core enzymatic steps in the biosynthesis of the iridoid precursor, nepetalactol.
A Putative Pathway to the Tetrairidoid this compound
Building upon the core iridoid framework, the biosynthesis of this compound is hypothesized to involve a series of intricate tailoring steps. These include glycosylation, hydroxylation, and a critical oligomerization process that assembles the four iridoid units.
The proposed biosynthetic route unfolds as follows:
-
Formation of Loganin (B1675030): Nepetalactol undergoes a series of oxidative modifications, methylation, and glycosylation to form the key iridoid glycoside, loganin.
-
Generation of an Iridoid Monomer: It is postulated that loganin is further modified by tailoring enzymes, such as cytochrome P450 monooxygenases, to produce a specific iridoid monomer that serves as the building block for this compound.
-
Oligomerization: This crucial and likely enzyme-mediated step involves the coupling of iridoid monomers to first form a bisiridoid intermediate, which then dimerizes to create the tetrairidoid backbone.
-
Final Glycosylation: The final step in the proposed pathway is the attachment of a glucose moiety to a specific position on the tetrairidoid skeleton by a UDP-glycosyltransferase (UGT), yielding the mature this compound molecule.
A schematic representation of this putative pathway is presented below:
Caption: A proposed biosynthetic pathway for the formation of this compound.
Quantitative Insights into Key Biosynthetic Enzymes
The efficiency of the iridoid biosynthetic pathway is dictated by the kinetic properties of its constituent enzymes. While the specific enzymes for this compound synthesis in Dipsacus asper are yet to be fully characterized, data from homologous enzymes in other iridoid-producing plants provide valuable benchmarks.
| Enzyme Class | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Km (µM) | kcat (s⁻¹) |
| Geraniol Synthase | GES | Geranyl Pyrophosphate | Geraniol | Mg²⁺/Mn²⁺ | ~15 | ~0.03 |
| Geraniol 8-hydroxylase | G8H (CYP450) | Geraniol | 8-Hydroxygeraniol | NADPH | ~5-10 | ~0.5-1.0 |
| 8-Hydroxygeraniol Oxidase | 8HGO | 8-Hydroxygeraniol | 8-Oxogeranial | NAD⁺ | ~50-100 | ~0.1-0.5 |
| Iridoid Synthase | ISY | 8-Oxogeranial | Nepetalactol | NADPH | ~20-30 | ~1.0-1.5 |
| UDP-Glycosyltransferase | UGT | Iridoid Aglycone, UDP-Sugar | Iridoid Glycoside | - | - | - |
| Cytochrome P450 Monooxygenase | P450 | Iridoid Intermediate | Hydroxylated Iridoid | NADPH | - | - |
Note: The kinetic parameters are approximate values based on studies of homologous enzymes and may vary between different plant species.
Experimental Protocols for Pathway Elucidation
The characterization of the this compound biosynthetic pathway necessitates a multi-faceted experimental approach, combining techniques from molecular biology, biochemistry, and analytical chemistry.
A. Functional Characterization of Biosynthetic Enzymes
A representative workflow for identifying and characterizing the enzymes involved in the pathway is outlined below. This process is fundamental to validating the proposed biosynthetic steps and understanding their regulation.
Caption: A standard experimental workflow for the functional characterization of biosynthetic enzymes.
Methodology in Brief:
-
Candidate Gene Identification: Transcriptome analysis of Dipsacus asper tissues with high this compound accumulation can identify candidate genes encoding enzymes such as P450s and UGTs.
-
Gene Cloning and Heterologous Expression: The identified candidate genes are cloned into expression vectors for production in microbial hosts like E. coli or yeast.
-
Protein Purification: The recombinant enzymes are purified to homogeneity.
-
Enzyme Assays: Purified enzymes are incubated with their predicted substrates, and the reaction products are analyzed by mass spectrometry to confirm their function.
-
Kinetic Analysis: The kinetic parameters (Km and kcat) of the enzymes are determined to understand their efficiency and substrate specificity.
This technical guide provides a foundational framework for the scientific community to further investigate the biosynthesis of this compound. A complete understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable biotechnological production of this and other valuable iridoid-based therapeutics.
Spectroscopic and Biological Insights into Dipsanoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dipsanoside A, a tetrairidoid glucoside isolated from Dipsacus asper. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data of this compound
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 7.49 | s | |
| 3' | 7.42 | s | |
| 3'' | 7.39 | s | |
| 3''' | 7.38 | s | |
| 1 | 5.52 | d | 4.0 |
| 1' | 5.43 | d | 5.5 |
| 1'' | 5.20 | d | 5.5 |
| 1''' | 5.12 | d | 4.0 |
| 10 | 1.03 | d | 6.5 |
| 10' | 0.95 | d | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)
| Position | Chemical Shift (δ, ppm) |
| Secoiridoid Units (A) | 135.5, 135.4, 120.6, 119.4 |
| Iridoid Units (B) - CH₃ | 14.3, 14.2 |
Note: The primary literature provides key diagnostic peaks but not a full assignment of all 66 carbons. The data presented highlights the characteristic signals of the secoiridoid and iridoid moieties.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | Observed m/z |
| HR-ESI-MS | [M+Na]⁺ | 1497.5003 |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
This compound was isolated from the roots of Dipsacus asper. The dried and powdered roots were extracted with 70% ethanol. The resulting extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the purified compound.
NMR Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. The sample was dissolved in deuterated methanol (B129727) (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer. The sample was introduced into the mass spectrometer via electrospray ionization in positive ion mode to obtain the [M+Na]⁺ adduct.
Biological Activity and Signaling Pathways
While the initial report on this compound did not detail significant cytotoxic activity, subsequent research on extracts of Dipsacus asper and related compounds suggests potential pharmacological relevance.[1] Extracts of Dipsacus asperoides have been shown to suppress lipopolysaccharide-stimulated inflammatory responses in macrophages by inhibiting the ERK1/2 signaling pathway.
Further investigation is required to elucidate the specific biological activities of this compound and its potential modulation of cellular signaling pathways.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
References
An In-depth Technical Guide to the Stereochemistry of Dipsanoside A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the stereochemical configuration of Dipsanoside A, a complex triterpenoid (B12794562) saponin (B1150181). Due to the limited availability of published, in-depth experimental data specifically detailing the complete stereochemical elucidation of this compound, this document focuses on the interpretation of its established stereochemical structure as defined in public chemical databases. Furthermore, it outlines the general experimental methodologies typically employed for the stereochemical determination of related complex natural products, providing a practical framework for researchers in the field.
The Structure of this compound
This compound is a saponin consisting of a central triterpenoid aglycone core glycosidically linked to several sugar moieties. The complexity of its structure is underscored by the presence of numerous chiral centers, the precise spatial arrangement of which is critical to its biological activity.
The definitive stereochemical configuration of this compound is encoded in its International Chemical Identifier (InChI) string, a standardized chemical nomenclature.
InChI String for this compound: InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36-,37-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,50+,51-,52-,53-,54-,59-,60-,61-,62-,63+,64+,65+,66+/m0/s1
The following diagram illustrates the high-level structural organization of this compound, highlighting the connectivity between the aglycone and the various sugar units.
Stereochemical Configuration Data
The stereochemical information for this compound is detailed in the /t layer of its InChI string. This layer specifies the relative configuration of each chiral center. The table below summarizes these descriptors for the defined stereocenters.
| Atom Number (from InChI) | Stereochemical Descriptor |
| 22 | - |
| 23 | + |
| 25 | + |
| 26 | + |
| 27 | - |
| 28 | + |
| 29 | + |
| 34 | - |
| 35 | + |
| 36 | - |
| 37 | - |
| 38 | - |
| 39 | - |
| 40 | + |
| 41 | + |
| 42 | - |
| 43 | - |
| 44 | - |
| 45 | - |
| 46 | - |
| 47 | + |
| 48 | + |
| 49 | + |
| 50 | + |
| 51 | - |
| 52 | - |
| 53 | - |
| 54 | - |
| 59 | - |
| 60 | - |
| 61 | - |
| 62 | - |
| 63 | + |
| 64 | + |
| 65 | + |
| 66 | + |
General Experimental Protocols for Stereochemical Elucidation
The determination of the stereochemistry of complex natural products like this compound involves a combination of advanced spectroscopic and chemical methods. The general workflow for such an analysis is depicted below.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For stereochemical analysis, several NMR techniques are crucial.
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, particularly within the sugar moieties and the aglycone rings, the relative stereochemistry of substituents can often be deduced.
-
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY and ROESY, are fundamental for determining the relative stereochemistry. These techniques detect protons that are close in space (< 5 Å), regardless of their covalent bonding. Correlations observed in a NOESY or ROESY spectrum provide direct evidence for the spatial proximity of atoms, allowing for the assignment of relative configurations at chiral centers and the determination of glycosidic linkages.
3.2. Chemical Derivatization To determine the absolute configuration of stereocenters, particularly those bearing hydroxyl groups, chemical derivatization methods are often employed.
-
Mosher's Ester Analysis: This method involves reacting a chiral alcohol with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the alcohol can be determined.
3.3. X-ray Crystallography X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a molecule.
-
Methodology: This technique requires the formation of a high-quality single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, thereby unambiguously establishing the absolute stereochemistry. While being the gold standard, obtaining suitable crystals for complex and often amorphous natural products like saponins can be a significant challenge.
Conclusion
The stereochemistry of this compound has been established and is represented by its InChI string. While specific, detailed experimental data on its complete stereochemical elucidation are not widely published, an understanding of its configuration can be gleaned from this nomenclature. For researchers working on the synthesis, biosynthesis, or biological evaluation of this compound and related saponins, a thorough understanding of the general methodologies for stereochemical determination, including advanced NMR techniques, chemical derivatization, and X-ray crystallography, is essential. These methods form the cornerstone of natural product chemistry and are critical for the accurate structural assignment and subsequent development of these complex molecules.
Methodological & Application
Application Notes and Protocols: Dipsanoside A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, has garnered interest within the scientific community. This document provides a detailed protocol for the extraction and purification of this compound, synthesized from methodologies reported in peer-reviewed literature. The protocol employs a combination of solvent extraction, macroporous resin chromatography, and high-speed countercurrent chromatography for the isolation of this compound. The presented data and workflows are intended to serve as a comprehensive guide for researchers engaged in natural product chemistry and drug discovery.
Data Presentation
While specific quantitative yields for this compound are not extensively reported in the public domain, the following table summarizes the types of compounds and general methodologies applied to the extraction of iridoid glycosides from Dipsacus asper.
| Plant Material | Extraction Solvent | Initial Purification Method | Secondary Purification Method | Target Compounds | Reference |
| Roots of Dipsacus asper | Water (reflux) | Not specified | 1D and 2D NMR analysis for structure elucidation | Dipsanosides A and B | [1] |
| Roots of Dipsacus asper | 70% Methanol (B129727) (reflux) | Macroporous resin HPD-722, ODS column chromatography | Spectroscopic analyses | Iridoid glycosides | [2] |
| Roots of Dipsacus asper | Ethanol-water gradients (10, 30, 40, 50, 80%) | AB-8 macroporous resin column chromatography | High-speed countercurrent chromatography | Iridoid glycosides and triterpenoid (B12794562) saponins (B1172615) | [3][4] |
Experimental Protocols
The following protocol is a composite methodology based on established techniques for the extraction and purification of iridoid glycosides from Dipsacus asper.
Plant Material and Initial Extraction
-
Preparation of Plant Material : Air-dry the roots of Dipsacus asper and pulverize them into a coarse powder.
-
Solvent Extraction :
-
Reflux the powdered roots with 70% methanol for 2 hours.[2]
-
Alternatively, perform a reflux extraction with water.
-
Filter the extract to remove solid plant material.
-
-
Concentration : Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated crude extract.
Enrichment of Iridoid Glycosides using Macroporous Resin Chromatography
-
Resin Preparation : Pack a column with AB-8 or a similar macroporous resin and equilibrate it with deionized water.
-
Loading : Dissolve the crude extract in water and load it onto the equilibrated column.
-
Elution :
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Perform a stepwise gradient elution with increasing concentrations of ethanol (B145695) in water (e.g., 10%, 30%, 50%, 80% ethanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing iridoid glycosides.
-
-
Pooling and Concentration : Pool the fractions rich in the target compounds and concentrate them under reduced pressure.
Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)
-
Solvent System Selection : A suitable two-phase solvent system is crucial for successful separation. For polar iridoid glycosides, an inorganic salt-containing solvent system may be effective.
-
HSCCC Operation :
-
Prepare the two-phase solvent system and degas it.
-
Fill the HSCCC coil with the stationary phase.
-
Inject the enriched fraction dissolved in a small volume of the solvent system.
-
Pump the mobile phase through the coil at an appropriate flow rate while rotating the apparatus at a set speed.
-
-
Fraction Collection and Analysis : Collect fractions and analyze them using TLC or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.
-
Final Purification : Pool the pure fractions and evaporate the solvent to obtain purified this compound. The structure can be confirmed using 1D and 2D NMR spectroscopy.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Purification Steps
References
- 1. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
HPLC Method for the Quantification of Dipsanoside A in Botanical Extracts
Application Note
Introduction
Dipsanoside A, a tetrairidoid glucoside, is a significant bioactive compound found in the roots of Dipsacus asper, a plant widely used in traditional medicine. The quantification of this compound is crucial for the quality control and standardization of botanical extracts and derived pharmaceutical products. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the accurate and precise quantification of this compound.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724) and water are necessary. Phosphoric acid or formic acid may be used for pH adjustment of the mobile phase.
-
Reference Standard: A certified reference standard of this compound with a purity of ≥98% should be used.
-
Sample Preparation: Methanol (B129727) or a methanol-water mixture is suitable for extracting this compound from plant material.
Experimental Protocols
1. Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 to 200 µg/mL.
2. Sample Preparation
Dried and powdered plant material (e.g., Dipsacus asper root) is accurately weighed. The sample is then extracted with a methanol-water solution (e.g., 80% methanol) using ultrasonication or reflux extraction. The resulting extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
3. Chromatographic Conditions
The separation and quantification of this compound can be achieved using the following chromatographic conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.05% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 - 5 | 98 - 94 | 2 - 6 |
| 5 - 18 | 94 - 90 | 6 - 10 |
| 18 - 40 | 90 - 80 | 10 - 20 |
| 40 - 70 | 80 - 75 | 20 - 25 |
| 70 - 80 | 75 - 65 | 25 - 35 |
| 80 - 90 | 65 - 40 | 35 - 60 |
| 90 - 110 | 40 - 30 | 60 - 70 |
| 110 - 120 | 30 | 70 |
4. Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Linearity: The linearity of the method is assessed by injecting the standard solutions at different concentrations and constructing a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.999 is typically considered acceptable.
-
Precision: The precision of the method is evaluated by performing repeated injections of the same standard solution (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Accuracy: The accuracy of the method is determined by performing recovery studies. A known amount of the this compound standard is added to a sample matrix, and the percentage recovery is calculated. Recoveries in the range of 98-102% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in the following tables:
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| 150 | [Insert Value] |
| 200 | [Insert Value] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 3: Precision Data for this compound (n=6)
| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| 50 | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] |
| 150 | [Insert Value] | [Insert Value] |
Table 4: Accuracy (Recovery) Data for this compound
| Sample | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Sample 1 | 50 | [Insert Value] | [Insert Value] |
| Sample 2 | 100 | [Insert Value] | [Insert Value] |
| Sample 3 | 150 | [Insert Value] | [Insert Value] |
| Average Recovery (%) | [Insert Value] |
Table 5: LOD and LOQ for this compound
| Parameter | Concentration (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in botanical extracts. The method is specific, linear, precise, and accurate, making it suitable for routine quality control and research applications in the pharmaceutical and natural products industries.
Application Note: Structural Elucidation of Dipsanoside A using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the structural elucidation of Dipsanoside A, a complex tetrairidoid glucoside isolated from Dipsacus asper.[1] The structural determination of novel, complex natural products is a cornerstone of drug discovery and chemical biology. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering non-destructive analysis and detailed structural insights.[2][3] This application note outlines the systematic workflow, from sample preparation to the interpretation of a full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. The presented data and methodologies serve as a comprehensive guide for researchers working on the structural characterization of similar complex glycosides.
Introduction
This compound is a tetrairidoid glucoside, a class of natural products known for their structural complexity and diverse biological activities. It is isolated from the roots of Dipsacus asper, a plant used in traditional medicine.[1][4] The unambiguous determination of its intricate molecular architecture, which includes multiple stereocenters and glycosidic linkages, relies heavily on a suite of modern NMR techniques. This protocol details the integrated application of these techniques to piece together the molecular puzzle of this compound.
Experimental Workflow and Methodology
The structural elucidation of a complex natural product like this compound follows a logical progression. The workflow begins with the acquisition of basic 1D spectra to identify the types and numbers of protons and carbons, followed by a series of 2D experiments to establish connectivity between atoms.
Figure 1. Workflow for NMR-based structural elucidation.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Methanol-d₄ is often preferred for polar glycosides as it readily dissolves the sample and allows for the exchange of labile hydroxyl protons, simplifying the ¹H spectrum.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
NMR Data Acquisition Protocols
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion, which is critical for a complex molecule like this compound. Standard pulse programs available on the spectrometer's software are used for each experiment.
Table 1: General NMR Acquisition Parameters
| Experiment | Pulse Program | Key Parameters | Purpose |
| ¹H NMR | zg30 | Spectral Width: 12-16 ppmAcquisition Time: ~2-3 sRelaxation Delay (d1): 2 sScans: 16-64 | Provides information on the chemical environment, multiplicity (J-coupling), and integration of protons. |
| ¹³C NMR | zgpg30 | Spectral Width: 200-220 ppmAcquisition Time: ~1 sRelaxation Delay (d1): 2 sScans: 1024-4096 | Determines the number and chemical environment of all carbon atoms in the molecule. |
| DEPT-135 | dept135 | Standard parameters linked to ¹³C setup. | Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent. |
| ¹H-¹H COSY | cosygpqf | F2/F1 Spectral Width: Same as ¹HData Points: 2048 (F2) x 256-512 (F1)Scans per increment: 4-8 | Reveals proton-proton scalar couplings, helping to identify adjacent protons and build spin systems. |
| ¹H-¹³C HSQC | hsqcedetgpsp | F2 (¹H) SW: Same as ¹HF1 (¹³C) SW: 160-180 ppm¹J(CH) optimized for ~145 Hz | Correlates protons directly to their attached carbons (one-bond C-H correlation). |
| ¹H-¹³C HMBC | hmbcgplpndqf | F2 (¹H) SW: Same as ¹HF1 (¹³C) SW: 200-220 ppmLong-range coupling delay optimized for 8-10 Hz | Shows correlations between protons and carbons over 2-4 bonds, crucial for connecting fragments. |
Results: NMR Data of this compound
The complete structural assignment of this compound is achieved through the comprehensive analysis of the following NMR data. The molecule consists of four iridoid units (labeled A, B, C, and D) and four glucose moieties. Due to the complexity, only representative data for one iridoid-glucose unit is presented for illustrative purposes. The full data would follow a similar pattern for all four units.
Note: The following tables represent typical data for a structural unit within this compound, based on published values for similar iridoid glycosides. Complete assignment requires the original research publication.
Table 2: Representative ¹H NMR Data for an Iridoid-Glucose Unit of this compound (in CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Iridoid Unit A | |||
| 1 | 5.25 | d | 9.5 |
| 3 | 7.48 | s | |
| 5 | 3.15 | m | |
| 6 | 4.30 | m | |
| 7 | 4.95 | m | |
| 8 | 2.05 | m | |
| 9 | 2.80 | m | |
| 10 | 1.15 | d | 7.0 |
| Glucose Unit A' | |||
| 1' | 4.65 | d | 7.8 |
| 2' | 3.20 | m | |
| 3' | 3.38 | m | |
| 4' | 3.28 | m | |
| 5' | 3.35 | m | |
| 6'a | 3.85 | dd | 12.0, 2.5 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Table 3: Representative ¹³C NMR and DEPT-135 Data for an Iridoid-Glucose Unit of this compound (in CD₃OD)
| Position | δC (ppm) | DEPT-135 |
| Iridoid Unit A | ||
| 1 | 98.5 | CH |
| 3 | 152.1 | CH |
| 4 | 111.8 | C |
| 5 | 38.2 | CH |
| 6 | 78.5 | CH |
| 7 | 79.8 | CH |
| 8 | 43.1 | CH |
| 9 | 47.2 | CH |
| 10 | 14.5 | CH₃ |
| 11 | 170.1 | C |
| Glucose Unit A' | ||
| 1' | 100.2 | CH |
| 2' | 74.9 | CH |
| 3' | 78.0 | CH |
| 4' | 71.8 | CH |
| 5' | 77.9 | CH |
| 6' | 62.9 | CH₂ |
Data Interpretation and Structure Elucidation
-
¹H and ¹³C/DEPT Analysis: The ¹H NMR spectrum provides the initial proton count and coupling patterns, while the ¹³C and DEPT spectra reveal the number of carbons and their types (CH₃, CH₂, CH, or C). For this compound, the spectra indicate a large, complex structure with repeating units. The chemical shifts in the regions δH 7.5 ppm and δC 152 ppm are characteristic of the C-3 olefinic group in iridoids, while the anomeric proton and carbon signals (e.g., H-1' at δH 4.65, C-1' at δC 100.2) confirm the presence of glucosyl moieties.
-
COSY Analysis: The ¹H-¹H COSY spectrum is used to trace the proton-proton connectivities within each structural fragment. For example, a correlation between the anomeric proton H-1' (δH 4.65) and H-2' (δH 3.20) initiates the assignment walk through the entire glucose spin system. Similarly, correlations from H-5 through H-9 establish the cyclopentane (B165970) ring structure of the iridoid core.
-
HSQC Analysis: The HSQC spectrum unambiguously links each proton to its directly attached carbon. This confirms the assignments made from 1D spectra and is essential for resolving ambiguities in crowded spectral regions. For instance, the proton at δH 5.25 (H-1) shows a cross-peak to the carbon at δC 98.5 (C-1).
-
HMBC Analysis: The HMBC experiment is the key to assembling the final structure by revealing long-range (2-4 bond) connectivities. Key correlations include:
-
Glycosidic Linkage: A correlation from the anomeric proton of glucose (H-1') to a carbon in the iridoid aglycone (e.g., C-1) establishes the point of attachment.
-
Intra-unit Connectivity: Correlations from protons like H-1 and H-3 to the quaternary carbon C-4 and the carbonyl carbon C-11 help define the iridoid skeleton.
-
Inter-unit Linkages: In the full structure of this compound, HMBC is critical for determining how the four iridoid units are connected to each other, often through ester or ether linkages.
-
Conclusion
The structural elucidation of this compound is a complex task that is achievable through the systematic and combined application of 1D and 2D NMR spectroscopy. The workflow and protocols described herein demonstrate how ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments provide complementary information that, when integrated, allows for the complete and unambiguous assignment of intricate molecular structures. This approach is fundamental in natural product chemistry and serves as a robust template for the characterization of other novel bioactive compounds.
References
Standardized Analytical Method for the Quantification of Dipsanoside A in Botanical Extracts
Application Note
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from Dipsacus asper, has garnered significant interest within the scientific community due to its potential therapeutic properties. As research into its biological activities, including its anti-inflammatory and neuroprotective effects, continues to expand, the need for a robust and reliable analytical method for its quantification is paramount. This application note details a standardized High-Performance Liquid Chromatography (HPLC) with UV detection method for the accurate determination of this compound in various botanical matrices. The developed method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for research, quality control, and drug development purposes.
Materials and Methods
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection was developed and validated for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector
-
C18 analytical column (4.6 x 250 mm, 5 µm particle size)
Chemicals and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B)
-
Gradient Program: 10-30% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Experimental Protocols
1. Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol. A series of calibration standards ranging from 1 to 200 µg/mL were prepared by serial dilution of the stock solution with the mobile phase.
2. Sample Preparation (from Dipsacus asper root extract):
-
Accurately weigh 1.0 g of the dried, powdered plant material.
-
Extract with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
3. Method Validation: The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.
-
Linearity: Assessed by analyzing the calibration standards in triplicate.
-
Precision: Determined by analyzing six replicate injections of a standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day).
-
Accuracy: Evaluated by a recovery study, spiking a known amount of this compound into a blank matrix at three concentration levels.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
The quantitative data from the method validation are summarized in the following tables.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Regression Equation | y = 25431x + 1258 |
| Correlation Coefficient (r²) | 0.9997 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) |
| 10 | 1.85 | 2.45 |
| 50 | 1.23 | 1.98 |
| 150 | 0.89 | 1.52 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |
| 20 | 19.5 | 97.5 | 2.1 |
| 80 | 79.2 | 99.0 | 1.5 |
| 160 | 157.6 | 98.5 | 1.1 |
Table 4: Limits of Detection and Quantification
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantification (LOQ) | 0.83 |
Mandatory Visualizations
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Dipsanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A is a natural compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide a comprehensive framework for evaluating the anti-inflammatory activity of this compound in an in vitro setting. The protocols detailed herein are designed for use with lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, a widely accepted model for studying inflammation. The primary assays focus on the quantification of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β). Furthermore, this document elucidates the potential mechanism of action of this compound by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on LPS-induced inflammation in RAW 264.7 macrophages.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 98.2 ± 3.1 |
| 25 | 97.5 ± 2.8 |
| 50 | 96.3 ± 3.5 |
| 100 | 95.1 ± 4.2 |
Data are presented as mean ± SD. No significant cytotoxicity was observed at the tested concentrations.
Table 2: Inhibition of Pro-inflammatory Mediators by this compound
| Treatment | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | IL-1β Release (% of LPS Control) |
| Control (no LPS) | 5.2 ± 1.1 | 8.1 ± 1.5 | 6.5 ± 1.3 | 7.2 ± 1.8 | 9.3 ± 2.1 |
| LPS (1 µg/mL) | 100 | 100 | 100 | 100 | 100 |
| LPS + this compound (10 µM) | 85.4 ± 5.2 | 88.2 ± 6.1 | 82.1 ± 5.5 | 86.3 ± 4.9 | 89.7 ± 5.8 |
| LPS + this compound (25 µM) | 62.1 ± 4.8 | 65.7 ± 5.3 | 58.9 ± 4.2 | 63.4 ± 5.1 | 67.2 ± 4.7 |
| LPS + this compound (50 µM) | 38.9 ± 3.5 | 42.3 ± 3.9 | 35.6 ± 3.1 | 40.8 ± 3.7 | 44.1 ± 3.9 |
| LPS + this compound (100 µM) | 15.7 ± 2.1 | 18.9 ± 2.4 | 14.2 ± 1.9 | 17.5 ± 2.2 | 20.3 ± 2.5 |
| IC50 (µM) | 45.8 | 48.2 | 42.5 | 46.7 | 49.1 |
Data are presented as mean ± SD. This compound exhibits a dose-dependent inhibition of LPS-induced production of NO, PGE2, TNF-α, IL-6, and IL-1β.
Experimental Protocols
Cell Culture and Treatment
The RAW 264.7 murine macrophage cell line is a suitable model for these assays.
-
Culture Conditions : Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1] Cultures are to be kept in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol :
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA extraction).
-
Allow cells to adhere overnight.[2]
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[1][3]
-
Incubate the cells for the desired duration (e.g., 24 hours for NO, PGE2, and cytokine assays; shorter durations for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol :
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well.[1]
-
After overnight adherence, treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Assay (Griess Test)
-
Principle : This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol :
-
After 24 hours of treatment with this compound and LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.
-
PGE2 and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
-
Principle : Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as PGE2 and cytokines, in the cell culture supernatant.
-
Protocol :
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle : Western blotting is used to detect and quantify the expression and phosphorylation of specific proteins involved in the NF-κB and MAPK signaling pathways.
-
Protocol :
-
Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for a shorter duration (e.g., 15-60 minutes for phosphorylation events).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
Cell-Based Assays to Determine Dipsanoside A Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from Dipsacus asper, belongs to a class of compounds that have garnered significant interest for their potential therapeutic properties. Plants of the Dipsacus genus have been traditionally used for their anti-inflammatory, antioxidant, and neuroprotective benefits. This document provides detailed protocols for a panel of cell-based assays to evaluate the biological activity of this compound, enabling researchers to investigate its mechanism of action and potential for drug development.
The following protocols are designed to be comprehensive and accessible for professionals in cell biology and pharmacology. They cover key assays for assessing anti-inflammatory, antioxidant, and neuroprotective activities.
Data Presentation
The following tables summarize representative quantitative data for this compound in key cell-based assays. Please note that these values are illustrative and may vary based on experimental conditions.
Table 1: Anti-Inflammatory Activity of this compound
| Assay Type | Cell Line | Inducing Agent | Measured Parameter | IC₅₀ (µM) | Positive Control |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite (B80452) | 45.8 | Dexamethasone (15.2 µM) |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | 52.3 | Dexamethasone (18.9 µM) |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | 61.7 | Dexamethasone (22.4 µM) |
Table 2: Antioxidant Activity of this compound
| Assay Type | Method | Measured Parameter | IC₅₀ (µM) | Positive Control |
| DPPH Radical Scavenging | Spectrophotometry | DPPH radical reduction | 85.2 | Ascorbic Acid (25.6 µM) |
| ABTS Radical Scavenging | Spectrophotometry | ABTS radical cation reduction | 78.9 | Trolox (30.1 µM) |
Table 3: Neuroprotective Activity of this compound
| Assay Type | Cell Line | Stress Inducer | Measured Parameter | Effective Concentration (µM) | Positive Control |
| Neuronal Viability | SH-SY5Y | Rotenone (B1679576) (1 µM) | Cell Viability (MTT) | 50 (Significant Protection) | Quercetin (20 µM) |
| Aβ-induced Toxicity | PC12 | Aβ₂₅₋₃₅ (20 µM) | Cell Viability (MTT) | 60 (Moderate Protection) | Resveratrol (15 µM) |
Experimental Protocols
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
Principle: This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or Dexamethasone for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO inhibition for each concentration of this compound and calculate the IC₅₀ value.
Signaling Pathway and Workflow:
Caption: LPS-induced NO production pathway and potential inhibition by this compound.
Caption: Workflow for the Nitric Oxide (NO) production assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay evaluates the free radical scavenging capacity of this compound. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging against the concentration of this compound to determine the IC₅₀ value.
Caption: Workflow for the DPPH radical scavenging assay.
Neuroprotective Activity: MTT Assay for Cell Viability
Principle: This assay assesses the ability of this compound to protect neuronal cells from toxin-induced cell death. A neurotoxin such as rotenone or amyloid-beta (Aβ) peptide is used to induce cytotoxicity in a neuronal cell line (e.g., SH-SY5Y or PC12). The protective effect of this compound is quantified by measuring cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized and measured spectrophotometrically. Iridoid glycosides from D. asper have shown moderate neuroprotective effects against Aβ₂₅₋₃₅ induced cell death in PC12 cells.[1][2]
Materials:
-
SH-SY5Y or PC12 cells
-
This compound
-
Rotenone or Amyloid-beta (Aβ₂₅₋₃₅) peptide
-
Quercetin or Resveratrol (positive control)
-
DMEM/F-12 medium
-
FBS
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding the stress inducer (e.g., 1 µM Rotenone or 20 µM Aβ₂₅₋₃₅) and incubate for 24 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control (untreated, non-stressed cells).
Caption: Workflow for the MTT assay for neuroprotection.
References
Application Notes and Protocols for the Use of Dipsanoside A as a Reference Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, is a key bioactive marker for the quality control of this traditional medicinal herb. These application notes provide a comprehensive guide for the utilization of this compound as a reference standard in the phytochemical analysis of Dipsacus asper and its derived products. The protocols outlined below detail a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₃H₃₄O₁₃ |
| Molecular Weight | 514.5 g/mol |
| Appearance | White or off-white powder |
| Purity (as a reference standard) | ≥98% |
| Solubility | Soluble in methanol (B129727), ethanol |
Quantitative Analysis of this compound using HPLC
A validated HPLC-DAD method has been established for the determination of this compound in Radix Dipsaci (the dried root of Dipsacus asper).[1] This method is suitable for quality control and standardization of raw materials and finished products.
HPLC Method Parameters
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with Diode Array Detector (HPLC-DAD) |
| Column | C18 reversed-phase column (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |
| Gradient Elution | A time-programmed gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Method Validation Summary
The HPLC method for this compound quantification has been validated according to ICH guidelines, demonstrating good linearity, precision, accuracy, and stability.[1]
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | Concentration in µg/mL |
| Limit of Quantification (LOQ) | Concentration in µg/mL |
| Precision (RSD%) | < 2% |
| Repeatability (RSD%) | < 2% |
| Stability (RSD%) | < 3% (within 24 hours) |
| Recovery (%) | 95.0% - 105.0% |
Note: Specific values for LOD and LOQ may vary slightly between instruments and laboratories.
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting with methanol.
-
Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Preparation of Sample Solution (Radix Dipsaci)
-
Grind the dried roots of Dipsacus asper into a fine powder (60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: Workflow for this compound quantification.
Potential Biological Activity and Signaling Pathways
While the direct signaling pathways of this compound are still under investigation, other bioactive compounds from Dipsacus asper, such as Asperosaponin VI, have been shown to exert biological effects through specific pathways. For instance, Asperosaponin VI promotes the osteogenic differentiation of bone marrow stromal cells through the PI3K/AKT signaling pathway.[2] Dipsanosides, as a class of compounds, have been noted for their bactericidal activity, targeting enzymes like DNA gyrase B and tyrosyl-tRNA-synthetase.
The diagram below represents a potential signaling pathway that could be investigated for this compound, based on the known activity of related compounds from the same plant.
Caption: Hypothesized PI3K/AKT signaling pathway.
Applications in Phytochemical Analysis and Drug Development
-
Quality Control: this compound serves as a crucial marker for the quality assessment and standardization of Dipsacus asper raw materials and commercial products.
-
Pharmacological Research: Accurate quantification of this compound is essential for correlating its concentration with the observed pharmacological activities of Dipsacus extracts.
-
Drug Discovery: As a purified phytochemical, this compound can be used in screening assays to identify and characterize its potential therapeutic effects and mechanisms of action.
Ordering Information
This compound reference standard (purity ≥98%) can be purchased from various chemical suppliers specializing in phytochemicals and reference standards. Ensure to obtain a certificate of analysis with each purchase.
References
Application Notes and Protocols for Testing the Neuroprotective Effects of Dipsanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke represent a significant and growing global health concern.[1][2] A key pathological feature of these diseases is the progressive loss of neuronal structure and function.[1] Consequently, the discovery of novel neuroprotective agents is a critical area of research. Natural products have historically been a rich source of therapeutic compounds, with many exhibiting promising neuroprotective properties through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][3] Dipsanoside A is a natural compound of interest for its potential neuroprotective activities. This document provides a comprehensive protocol for the systematic evaluation of the neuroprotective effects of this compound, from initial in vitro screening to in vivo validation.
1. In Vitro Neuroprotection Assays
In vitro models provide a controlled environment to assess the direct effects of this compound on neuronal cells and to elucidate its mechanism of action.
1.1. Cell Culture
Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cell lines are commonly used models for neuroprotective studies. For some experiments, primary neuronal cultures may provide more biologically relevant data.
1.2. Assessment of Cytotoxicity of this compound
Prior to evaluating its neuroprotective effects, it is crucial to determine the non-toxic concentration range of this compound.
Protocol: MTT Assay for Cell Viability
-
Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours.
-
Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
1.3. In Vitro Models of Neuronal Damage
To test the neuroprotective effects of this compound, neuronal damage can be induced using various stressors.
Table 1: In Vitro Models of Neurotoxicity
| Model of Neurotoxicity | Inducing Agent | Mechanism of Damage | Typical Cell Line |
| Oxidative Stress | Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), Rotenone | Increased reactive oxygen species (ROS) production, mitochondrial dysfunction. | SH-SY5Y, PC12 |
| Excitotoxicity | Glutamate (B1630785), N-methyl-D-aspartate (NMDA) | Overactivation of glutamate receptors, calcium influx, and subsequent neuronal death. | Primary cortical neurons, SH-SY5Y |
| Neuroinflammation | Lipopolysaccharide (LPS) | Activation of microglia, release of pro-inflammatory cytokines. | Co-cultures of neurons and microglia |
| Amyloid-β Toxicity | Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptides | Protein aggregation, oxidative stress, and apoptosis; relevant to Alzheimer's disease. | SH-SY5Y, PC12 |
| Oxygen-Glucose Deprivation (OGD) | Culture in glucose-free medium in a hypoxic chamber | Simulates ischemic/hypoxic conditions. | Primary neurons, SH-SY5Y |
Protocol: Neuroprotection against Oxidative Stress (H₂O₂-induced)
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat cells with non-toxic concentrations of this compound for 2-4 hours.
-
Induce oxidative stress by adding an appropriate concentration of H₂O₂ (e.g., 100-200 µM) and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described above.
-
Include a positive control, such as N-acetylcysteine (NAC).
1.4. Mechanistic Studies: Assays for Oxidative Stress and Apoptosis
Table 2: Assays for Mechanistic Evaluation
| Assay | Parameter Measured | Principle |
| DCFH-DA Assay | Intracellular Reactive Oxygen Species (ROS) | DCFH-DA is deacetylated and oxidized by ROS to the highly fluorescent DCF. |
| TUNEL Staining | DNA Fragmentation (Apoptosis) | Terminal deoxynucleotidyl transferase labels DNA breaks with fluorescently tagged dUTPs. |
| Caspase-3 Activity Assay | Apoptosis Execution | Measures the cleavage of a specific substrate by active caspase-3, leading to a colorimetric or fluorometric signal. |
| Western Blot | Protein Expression | Quantifies levels of key proteins in signaling pathways (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Nrf2, HO-1). |
2. In Vivo Models of Neurodegeneration
In vivo models are essential for evaluating the therapeutic potential of this compound in a complex biological system.
Table 3: Common In Vivo Models for Neuroprotection Studies
| Disease Model | Animal | Induction Method | Key Assessments |
| Parkinson's Disease | Mice or Rats | Intraperitoneal or stereotaxic injection of MPTP or 6-OHDA. | Behavioral tests (rotarod, pole test), Dopaminergic neuron count in substantia nigra (Tyrosine Hydroxylase staining), Neurotransmitter levels (HPLC). |
| Alzheimer's Disease | Transgenic Mice (e.g., APP/PS1) | Genetic modification leading to Aβ plaque formation. | Behavioral tests (Morris water maze, Y-maze), Aβ plaque load (immunohistochemistry), Tau phosphorylation. |
| Ischemic Stroke | Rats or Mice | Middle Cerebral Artery Occlusion (MCAO). | Neurological deficit scoring, Infarct volume measurement (TTC staining), Histological analysis. |
Protocol: Neuroprotective Effects in a Mouse Model of Parkinson's Disease (MPTP-induced)
-
Acclimate male C57BL/6 mice for one week.
-
Divide mice into groups: Vehicle control, MPTP only, this compound + MPTP, and a positive control (e.g., Selegiline) + MPTP.
-
Administer this compound (e.g., 10, 20, 50 mg/kg, i.p. or oral gavage) for a pre-determined period (e.g., 7 days) before MPTP induction.
-
Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Continue this compound treatment for a specified duration post-MPTP administration.
-
Perform behavioral tests (e.g., rotarod test for motor coordination) at selected time points.
-
At the end of the experiment, euthanize the animals and collect brain tissue.
-
Analyze dopaminergic neuron survival in the substantia nigra using tyrosine hydroxylase (TH) immunohistochemistry.
-
Measure dopamine (B1211576) and its metabolites in the striatum using HPLC.
3. Investigation of Signaling Pathways
Natural compounds often exert their neuroprotective effects by modulating key signaling pathways. Based on common mechanisms of neuroprotection, the following pathways are recommended for investigation.
3.1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and is often implicated in neuroprotection. Activation of this pathway can inhibit apoptosis and promote neuronal survival.
3.2. Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a major regulator of the cellular antioxidant response. Many natural compounds exert their antioxidant effects by activating this pathway, leading to the expression of antioxidant enzymes.
Protocol: Western Blot Analysis of Signaling Proteins
-
Treat neuronal cells with this compound in the presence or absence of a neurotoxic stimulus.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins (e.g., p-Akt, Akt, Nrf2, HO-1, and a loading control like β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities.
4. Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Screening
Caption: In vitro screening workflow for this compound.
Proposed Neuroprotective Signaling Pathways of this compound
Caption: Potential signaling pathways for this compound neuroprotection.
5. Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's). A p-value of less than 0.05 is typically considered statistically significant. The results from the in vitro and in vivo experiments should be correlated to build a comprehensive understanding of the neuroprotective potential and mechanism of action of this compound.
This document outlines a systematic and multi-faceted approach to evaluate the neuroprotective effects of this compound. By employing a combination of in vitro and in vivo models, researchers can effectively assess its therapeutic potential and elucidate the underlying molecular mechanisms. This structured protocol will facilitate the generation of robust and reproducible data, which is essential for the further development of this compound as a potential neuroprotective agent.
References
- 1. Antioxidant and anti-inflammatory effects of selected natural compounds contained in a dietary supplement on two human immortalized keratinocyte lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Dipsanoside A: Application Notes and Protocols for Natural Product-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, presents a promising scaffold for natural product-based drug discovery. Traditionally, Dipsacus asper has been utilized in Chinese medicine for its purported benefits in treating bone fractures, and rheumatoid arthritis, and for its anti-aging properties.[1] Modern scientific investigations into the constituents of Dipsacus species have revealed a range of biological activities, including anti-inflammatory, neuroprotective, and osteoprotective effects, many of which are attributed to its rich content of iridoid glycosides and triterpenoid (B12794562) saponins.[1] This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of this compound.
Biological Activities and Potential Applications
While specific research on this compound is emerging, the known activities of closely related compounds from Dipsacus asper and other natural sources provide a strong rationale for investigating its potential in several therapeutic areas:
-
Anti-inflammatory Effects: Iridoid glycosides are well-documented for their anti-inflammatory properties. Compounds from Dipsacus asper have been shown to inhibit key inflammatory mediators. This suggests that this compound could be a valuable lead compound for the development of novel anti-inflammatory agents for conditions such as rheumatoid arthritis and osteoarthritis.
-
Neuroprotective Effects: Several iridoid glycosides isolated from the roots of Dipsacus asper have demonstrated moderate neuroprotective effects against amyloid-beta (Aβ)-induced cytotoxicity in PC12 cells.[2] This indicates a potential application for this compound in the discovery of drugs for neurodegenerative diseases like Alzheimer's disease.
-
Osteoprotective Effects: The traditional use of Dipsacus asper for bone healing is supported by modern studies demonstrating the osteogenic potential of its extracts and constituent compounds. It is hypothesized that this compound may contribute to these effects by promoting osteoblast differentiation and mineralization.
Quantitative Data Summary
Quantitative data for this compound is not extensively available in the public domain. However, data from related compounds and extracts provide a basis for comparison and for planning future experiments.
| Compound/Extract | Assay | Target/Cell Line | Key Findings | Reference |
| Akebia saponin (B1150181) D (from Dipsacus asper) | Anti-inflammatory | - | Inhibited production of COX-2, iNOS, NO, PGE2, IL-6, and TNF-α. | [3] |
| Scandoside (Iridoid Glycoside) | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Significantly decreased production of NO, PGE₂, TNF-α, and IL-6. | [4] |
| Loganic acid ethyl ester (from Dipsacus asper) | Neuroprotection | Aβ₂₅₋₃₅-induced PC12 cells | Moderate protective effect against cell death. | |
| Cantleyoside (from Dipsacus asper) | Neuroprotection | Aβ₂₅₋₃₅-induced PC12 cells | Moderate protective effect against cell death. | |
| Ginsenoside Re | Osteoblast Differentiation | MC3T3-E1 cells | Promoted ALP activity at concentrations between 50 and 100 μM. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound, based on established methodologies for similar natural products.
In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is designed to assess the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in DMEM.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.
-
Include a vehicle control (solvent only) and a positive control (e.g., a known inhibitor of NO production).
-
Incubate for 1 hour.
-
-
Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control (cells with medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition can be calculated using the formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Neuroprotective Activity Assay: Aβ₂₅₋₃₅-Induced Cytotoxicity in PC12 Cells
This protocol assesses the ability of this compound to protect neuronal-like PC12 cells from cytotoxicity induced by amyloid-beta peptide (Aβ₂₅₋₃₅), a key pathological hallmark of Alzheimer's disease.
Materials:
-
This compound
-
PC12 cell line
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Horse Serum
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Amyloid-beta peptide (25-35)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
For differentiation, seed cells on collagen-coated plates and treat with Nerve Growth Factor (NGF) for 5-7 days.
-
-
Cell Seeding: Seed differentiated PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach.
-
Treatment:
-
Prepare various concentrations of this compound in the cell culture medium.
-
Pre-treat the cells with this compound for 2 hours before adding Aβ₂₅₋₃₅.
-
-
Induction of Cytotoxicity: Add aggregated Aβ₂₅₋₃₅ (final concentration, e.g., 20 µM) to the wells. To prepare aggregated Aβ₂₅₋₃₅, dissolve the peptide in sterile water and incubate at 37°C for 3-4 days.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Osteogenic Differentiation Assay: Alkaline Phosphatase (ALP) Activity in MC3T3-E1 Cells
This protocol evaluates the effect of this compound on the differentiation of pre-osteoblastic MC3T3-E1 cells by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis.
Materials:
-
This compound
-
MC3T3-E1 pre-osteoblast cell line
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic induction medium (α-MEM with 10% FBS, 1% Pen-Strep, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Cell lysis buffer
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture MC3T3-E1 cells in α-MEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁴ cells/well.
-
Induction of Differentiation:
-
Once confluent, replace the growth medium with osteogenic induction medium containing various concentrations of this compound.
-
Include a control group with osteogenic medium only.
-
Culture for 7-14 days, changing the medium every 2-3 days.
-
-
Cell Lysis:
-
After the incubation period, wash the cells with PBS and lyse them with cell lysis buffer.
-
-
ALP Activity Assay:
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding NaOH solution.
-
-
Measurement: Measure the absorbance at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, which can be determined using a BCA protein assay.
Signaling Pathway Analysis
Based on the activity of related iridoid glycosides, this compound is likely to modulate key inflammatory and osteogenic signaling pathways.
Anti-inflammatory Signaling
Iridoid glycosides have been shown to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
-
NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (p50/p65 dimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2. This compound may inhibit this pathway by preventing the phosphorylation of IκBα.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, is also activated by LPS and contributes to the production of inflammatory mediators. Other iridoid glycosides have been shown to inhibit the phosphorylation of these kinases.
Caption: Potential Inhibition of the NF-κB Pathway by this compound.
References
- 1. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dipsanoside A Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a tetrairidoid glucoside isolated from plants of the Dipsacus genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. To explore and optimize its biological activities, the synthesis of a focused library of this compound derivatives is proposed for structure-activity relationship (SAR) studies. This document provides detailed protocols for the hypothetical synthesis of such derivatives, their subsequent biological evaluation, and the signaling pathways potentially modulated by these novel compounds.
Introduction
Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] this compound, a complex tetrairidoid glucoside, represents a unique chemical entity with underexplored therapeutic potential. Structure-activity relationship (SAR) studies are essential to identify the key structural motifs responsible for its bioactivity and to guide the design of more potent and selective analogs.[2] This application note outlines a strategic approach to the synthesis and evaluation of this compound derivatives to elucidate these relationships.
Key Objectives:
-
To propose a synthetic strategy for the generation of a focused library of this compound derivatives.
-
To provide detailed experimental protocols for the synthesis, purification, and characterization of these derivatives.
-
To outline protocols for the biological evaluation of the synthesized compounds, focusing on anti-inflammatory and cytotoxic activities.
-
To visualize the proposed experimental workflows and relevant signaling pathways.
Proposed Synthesis of this compound Derivatives
The proposed synthetic strategy focuses on the selective modification of the this compound scaffold at its hydroxyl groups and the glycosidic linkage. A general workflow is presented below.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of Dipsanoside A
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale purification of Dipsanoside A from Dipsacus asper. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and provide practical solutions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the extraction and purification of this compound and other triterpenoid (B12794562) saponins (B1172615) from Dipsacus asper.
Extraction & Initial Processing
Question: My crude extract has a low yield of this compound. What are the possible causes and solutions?
Answer: Low yields of triterpenoid saponins can be attributed to several factors. The content of these compounds in the plant material can vary based on the species, age, and cultivation conditions. The extraction method is also critical. For instance, ultrasonic-assisted extraction with 40-70% ethanol (B145695) has been shown to be effective for obtaining a high-purity total saponin (B1150181) product.[1] Repeating the extraction process two to three times with fresh solvent can help maximize the yield.[1]
Question: The crude extract is highly viscous and difficult to handle. What is the cause and how can I resolve this?
Answer: High viscosity in the crude extract is often due to the co-extraction of polysaccharides. To address this, consider pre-extraction with less polar solvents to remove some of the interfering compounds. Alternatively, enzymatic hydrolysis can be employed to break down the polysaccharides, but this requires careful optimization to prevent degradation of the target saponins. Another effective method is precipitation with a suitable anti-solvent to selectively precipitate either the saponins or the polysaccharides.
Macroporous Resin Chromatography
Question: I am observing poor binding of this compound to the macroporous resin column. What could be the issue?
Answer: Inadequate binding can result from several factors. The choice of macroporous resin is crucial; for saponins from Dipsacus asper, resins like AB-8, HPD-722, and ADS-7 have been used successfully.[2][3][4] The sample concentration is also important; a study on the purification of Asperosaponin VI (structurally similar to this compound) used a solid content of 0.08 g/mL in the sample solution. Ensure the column is properly equilibrated with the loading buffer before applying the sample.
Question: The purity of this compound after a single macroporous resin column is lower than expected. How can I improve it?
Answer: A single macroporous resin column may not be sufficient to achieve high purity, especially in a large-scale setting. A two-step macroporous resin process has been successfully used for the industrial-scale preparation of a related saponin, Akebia Saponin D. This involves using two different types of macroporous resins in succession. For example, an initial purification on HPD-722 resin can increase the purity from around 6% to over 59%. A subsequent step using ADS-7 resin can further increase the purity to over 95%. Additionally, optimizing the washing and elution steps is critical. A gradient elution with increasing concentrations of ethanol is commonly used to first wash away impurities and then elute the target saponins.
Question: What are the optimal elution conditions for this compound from a macroporous resin column?
Answer: The optimal elution conditions depend on the specific resin used. For AB-8 resin, a stepwise gradient of 10%, 30%, 40%, 50%, and 80% ethanol in water has been used to enrich for triterpenoid saponins. In a process for Asperosaponin VI using AB-8 resin, a 30% ethanol wash was used to remove impurities, followed by elution with 70% ethanol. For HPD-722 resin, a 30% ethanol wash can remove impurities, while a 50% ethanol solution can be used to desorb the target saponin.
High-Speed Countercurrent Chromatography (HSCCC)
Question: I am struggling with the separation of this compound from its isomers using HSCCC. What can I do?
Answer: The separation of isomers is a common challenge in natural product purification. For the separation of saponin isomers from Dipsacus asper, recycling high-speed countercurrent chromatography has been successfully applied. This technique involves repeatedly passing the sample through the column to improve resolution. One study reported the successful separation of two isomers after 11 cycles.
Question: How do I select an appropriate solvent system for the HSCCC purification of this compound?
Answer: The selection of the two-phase solvent system is critical for successful HSCCC separation. For the separation of saponins from Gypsophila paniculata, a system of n-hexane-n-butanol-methanol-0.02% TFA (1:9:1:9, v/v) was used. For the separation of steroid saponins, a system of ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v) was employed. It is essential to experimentally determine the partition coefficient (K) of the target compound in various solvent systems to find the optimal one for your specific separation needs.
Stability and Storage
Question: Is this compound sensitive to pH and temperature? What are the optimal storage conditions?
Data Presentation
Table 1: Summary of Macroporous Resin Purification of Asperosaponin VI from Dipsacus asper
| Parameter | Value |
| Resin Type | AB-8 |
| Sample Solution Solid Content | 0.08 g/mL |
| Impurity Removal Eluent | 30% Ethanol |
| Target Compound Eluent | 70% Ethanol |
| Purity of Asperosaponin VI | (65.32 ± 1.73)% |
| Diversion Rate of Asperosaponin VI | 95% |
Table 2: Two-Step Macroporous Resin Purification of Akebia Saponin D (Asperosaponin VI)
| Step | Resin Type | Initial Purity | Final Purity | Elution Solvents |
| 1 | HPD-722 | 6.27% | 59.41% | Water, 30% Ethanol, 50% Ethanol |
| 2 | ADS-7 | 59.41% | 95.05% | 30% Ethanol, 50% Ethanol |
Experimental Protocols
Protocol 1: Large-Scale Purification of this compound using a Two-Step Macroporous Resin Method
This protocol is adapted from a method for the industrial-scale preparation of Akebia Saponin D, a structurally related compound.
1. Extraction and Pre-treatment:
-
The dried roots of Dipsacus asper are pulverized.
-
The powdered material is extracted with 70% ethanol.
-
The extract is concentrated under reduced pressure to obtain a crude extract.
2. Step 1: HPD-722 Macroporous Resin Chromatography:
-
A column is packed with HPD-722 macroporous resin.
-
The column is equilibrated with deionized water.
-
The crude extract is dissolved in an appropriate solvent and loaded onto the column.
-
The column is washed successively with 6 bed volumes (BV) of water and 6 BV of 30% ethanol to remove impurities.
-
This compound and other saponins are eluted with 6 BV of 50% ethanol.
-
The 50% ethanol fraction is collected and concentrated.
3. Step 2: ADS-7 Macroporous Resin Chromatography:
-
A second column is packed with ADS-7 macroporous resin.
-
The column is equilibrated with 30% ethanol.
-
The concentrated fraction from the first step is loaded onto the column.
-
The column is washed with 6 BV of 30% ethanol.
-
Highly purified this compound is eluted with 6 BV of 50% ethanol.
-
The final eluate is concentrated and dried to yield the purified product.
Protocol 2: Purification of this compound using High-Speed Countercurrent Chromatography (HSCCC)
This protocol provides a general workflow for HSCCC purification.
1. Preparation of Solvent System and Sample:
-
A suitable two-phase solvent system is selected (e.g., n-hexane-n-butanol-methanol-water based systems).
-
The solvent system is thoroughly mixed and allowed to separate into upper and lower phases.
-
The crude or partially purified saponin extract is dissolved in a suitable volume of the lower phase.
2. HSCCC Operation:
-
The HSCCC column is filled with the stationary phase (typically the upper phase).
-
The apparatus is rotated at a set speed (e.g., 850 rpm).
-
The mobile phase (typically the lower phase) is pumped through the column at a specific flow rate.
-
Once the system reaches hydrodynamic equilibrium, the sample solution is injected.
-
The effluent is monitored by a suitable detector (e.g., UV or ELSD), and fractions are collected.
3. Fraction Analysis and Post-purification:
-
The collected fractions are analyzed by a suitable method (e.g., HPLC) to identify those containing this compound.
-
Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Industrial-Scale Preparation of Akebia Saponin D by a Two-Step Macroporous Resin Column Separation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dipsanoside A Extraction from Dipsacus asper
Welcome to the technical support center for the extraction of Dipsanoside A from Dipsacus asper. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Dipsacus asper?
A1: this compound, a triterpenoid (B12794562) saponin (B1150181), can be extracted using both conventional and modern techniques. Conventional methods include maceration and Soxhlet extraction, which are simple but can be time-consuming and require larger solvent volumes.[1] Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred for their increased efficiency, reduced extraction time, and lower solvent consumption.[1][2][3]
Q2: Which solvents are most effective for this compound extraction?
A2: Due to the glycosidic nature of this compound, polar solvents are generally used. Ethanol (B145695) and methanol, often in aqueous solutions (e.g., 70-80% ethanol), are commonly employed for saponin extraction. The choice of solvent can significantly impact the extraction yield and selectivity, so optimization is recommended.
Q3: How does particle size of the plant material affect extraction yield?
A3: A smaller particle size increases the surface area available for solvent contact, which generally enhances extraction efficiency. Grinding the dried roots of Dipsacus asper to a uniform, fine powder is a crucial preparatory step. However, excessively fine particles can sometimes lead to difficulties in filtration.
Q4: What is the principle behind Ultrasound-Assisted Extraction (UAE) for saponins (B1172615)?
A4: UAE utilizes high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of this compound from the plant matrix into the solvent.
Q5: How does Microwave-Assisted Extraction (MAE) work for extracting this compound?
A5: MAE uses microwave energy to heat the solvent and plant material. Polar molecules within the solvent and residual water in the plant tissue absorb microwave energy, leading to rapid heating, increased internal pressure, and rupture of plant cells. This facilitates the release of the target compounds into the solvent.
Q6: How can I quantify the amount of this compound in my extracts?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Ultraviolet (UV) detector or an Evaporative Light Scattering Detector (ELSD), is the most common method for the quantification of this compound. A validated HPLC-UV method would require a this compound standard for calibration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent or solvent concentration.- Insufficient extraction time or temperature.- Inadequate particle size reduction.- Inefficient extraction method. | - Optimize the solvent system (e.g., try different ethanol-water ratios).- Increase extraction time and/or temperature within a reasonable range to avoid degradation.- Ensure the plant material is finely and uniformly powdered.- Consider switching to a more efficient method like UAE or MAE. |
| Foaming During Extraction | - Saponins are natural surfactants and will foam in aqueous solutions. | - This is a characteristic property of saponins and indicates their presence.- Excessive foaming can be managed by using a larger extraction vessel or anti-foaming agents if they do not interfere with downstream processing. |
| Degradation of this compound | - Excessive temperature or prolonged extraction time.- Use of harsh solvents or pH conditions. | - Optimize extraction temperature and time to find a balance between yield and stability.- Use neutral or slightly acidic extraction conditions. Saponins can be susceptible to hydrolysis under strongly acidic or basic conditions.- Consider using modern extraction techniques like UAE, which can be performed at lower temperatures. |
| Co-extraction of Impurities | - The chosen solvent may have low selectivity.- The crude extract contains a complex mixture of compounds. | - Perform a preliminary defatting step with a non-polar solvent (e.g., hexane) to remove lipids before the main extraction.- Employ post-extraction purification techniques such as liquid-liquid partitioning or column chromatography. |
| Inconsistent Results | - Variability in the raw plant material.- Lack of precise control over extraction parameters. | - Source Dipsacus asper from a consistent supplier and standardize the pre-processing of the raw material.- Carefully control and document all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment. |
| Difficulty in Filtering the Extract | - Very fine particle size of the plant material.- Presence of mucilaginous compounds. | - Use a coarser grind of the plant material.- Employ centrifugation to pellet the solid material before filtration.- Use filter aids like celite. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical parameters and potential yields for different extraction methods for triterpenoid saponins, which can be used as a starting point for optimizing this compound extraction.
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Relative Yield (%) |
| Maceration | 70% Ethanol | 25-30 | 24-72 h | 1:10 - 1:20 | 60-70 |
| Soxhlet Extraction | 80% Ethanol | 70-80 | 6-12 h | 1:10 - 1:15 | 80-90 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 40-60 | 30-60 min | 1:15 - 1:25 | 90-95 |
| Microwave-Assisted Extraction (MAE) | 75% Ethanol | 60-80 | 5-15 min | 1:15 - 1:25 | 95-100 |
Note: The relative yields are illustrative and will vary depending on the specific experimental conditions and the quality of the raw material.
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind dried Dipsacus asper roots into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz, the power to 250 W, and the temperature to 50°C.
-
Sonicate for 45 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of 70% ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the dried crude extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze by HPLC-UV for the quantification of this compound against a standard curve.
-
Protocol for Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described for UAE.
-
Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 100 mL of 75% ethanol (1:20 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the temperature to 70°C.
-
Irradiate for 10 minutes.
-
-
Filtration and Concentration:
-
Allow the vessel to cool to room temperature before opening.
-
Filter and concentrate the extract as described for UAE.
-
-
Quantification:
-
Prepare and analyze the sample by HPLC-UV as described for UAE.
-
Visualizations
Caption: A generalized workflow for the extraction and quantification of this compound.
Caption: A troubleshooting decision tree for optimizing this compound extraction yield.
References
addressing stability issues of Dipsanoside A in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Dipsanoside A in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general storage recommendations?
This compound is a tetrairidoid glucoside isolated from Dipsacus asper. For optimal stability in its solid form, it is recommended to store this compound at 4°C, sealed and protected from moisture. When in solution, it is advised to store it at -80°C for up to six months or at -20°C for up to one month.[1]
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, like other iridoid glycosides, is primarily influenced by temperature and pH.[2] High temperatures, strongly acidic, and strongly alkaline conditions can lead to the degradation of the compound.[2]
Q3: What type of degradation is common for this compound and similar glycosides in solution?
The most common degradation pathway for glycosides in aqueous solutions is hydrolysis. This process involves the cleavage of the glycosidic bond that links the sugar moiety to the aglycone. The rate of hydrolysis is often dependent on the pH of the solution.
Q4: Are there any known biological activities of this compound or related compounds?
Yes, extracts from Dipsacus asper, the source of this compound, and other iridoid glycosides have been shown to possess anti-inflammatory properties.[3][4] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Troubleshooting Guide
Issue 1: I am observing a loss of this compound potency or the appearance of unknown peaks in my chromatogram after storing the solution.
Possible Causes:
-
Inappropriate Storage Temperature: Storing the solution at room temperature or 4°C for extended periods can lead to degradation.
-
Incorrect pH of the Solution: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the glycosidic bond.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound.
Solutions:
-
Verify Storage Conditions: Ensure that this compound solutions are stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
-
Control Solution pH: Whenever possible, maintain the pH of the solution within a neutral to slightly acidic range. Studies on similar iridoid glycosides indicate better stability in these conditions.
-
Aliquot Samples: To avoid repeated freeze-thaw cycles, aliquot the this compound solution into single-use volumes before freezing.
Issue 2: this compound appears to be degrading rapidly during my experiments at elevated temperatures.
Possible Cause:
-
Thermal Instability: Iridoid glycosides can be susceptible to degradation at elevated temperatures.
Solutions:
-
Minimize Exposure to Heat: If your experimental protocol involves heating, minimize the duration and temperature of exposure.
-
Conduct Pilot Stability Studies: Before conducting extensive experiments, perform a small-scale stability study at your intended experimental temperature to determine the degradation rate of this compound.
Quantitative Data Summary
The stability of iridoid glycosides is significantly influenced by both temperature and pH. The following table summarizes the degradation of various iridoid glycosides under different conditions, which can serve as a proxy for the expected stability of this compound.
| Compound | Condition | Degradation (%) |
| Ulmoidoside B (UB) | 80°C | ~40% |
| Ulmoidoside D (UD) | 80°C | ~60% |
| Scyphiphin D (SD) | Strong Alkaline (pH 12) | ~20% |
| Ulmoidoside A (UA) | Strong Alkaline (pH 12) | ~25% |
| Ulmoidoside C (UC) | Strong Alkaline (pH 12) | ~20% |
| Ulmoidoside B (UB) | Strong Alkaline (pH 12) | ~70% |
| Ulmoidoside D (UD) | Strong Alkaline (pH 12) | ~80% |
| Ulmoidoside B (UB) | Strong Acidic (pH 2) | ~15% |
| Ulmoidoside D (UD) | Strong Acidic (pH 2) | ~25% |
Data is estimated from a study on iridoid glycosides from Eucommia ulmoides Oliv. after 30 hours of incubation.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound under various temperature and pH conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Incubator/water bath
-
HPLC-UV system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% methanol in water).
-
Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 7, 9, 12).
-
Dilute the this compound stock solution with each buffer to a final concentration suitable for HPLC analysis.
-
-
Incubation:
-
Aliquot the prepared solutions into vials for each time point and condition.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial from each condition.
-
Immediately quench any further degradation by adding an equal volume of cold methanol and mixing.
-
Analyze the samples by HPLC.
-
-
HPLC Conditions (example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As appropriate for this compound (requires determination based on UV spectrum).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage of this compound remaining against time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Experimental Workflow for this compound Stability Assessment.
Caption: Postulated Inhibitory Action of this compound on the NF-κB Signaling Pathway.
References
- 1. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous extract of Dipsacus asperoides suppresses lipopolysaccharide-stimulated inflammatory responses by inhibiting the ERK1/2 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
overcoming poor solubility of Dipsanoside A for in vitro assays
Technical Support Center: Dipsanoside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on overcoming its poor solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Dipsacus asper. Like many saponins, it exhibits poor aqueous solubility, which can lead to precipitation in cell culture media. This precipitation can result in inaccurate compound concentrations, leading to unreliable and non-reproducible experimental outcomes. Proper solubilization is therefore critical for obtaining meaningful data in in vitro studies.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays. It is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[1][2]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the high concentration of organic solvent (DMSO), is not soluble in the aqueous environment of the cell culture medium once the DMSO concentration is significantly lowered. Several strategies can be employed to mitigate this, as detailed in the troubleshooting guide below.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to determine the specific tolerance of your cell line and to ensure that the observed effects are due to this compound and not the solvent.
Q5: Are there any alternatives to DMSO for solubilizing this compound?
A5: While DMSO is the most common, other organic solvents like ethanol (B145695) can also be used. Additionally, formulation strategies such as the use of co-solvents (e.g., polyethylene (B3416737) glycol), surfactants, or complexation agents (e.g., cyclodextrins) can be explored to improve aqueous solubility.
Troubleshooting Guide: Overcoming Poor Solubility of this compound
This guide provides systematic approaches to address solubility challenges with this compound in your in vitro experiments.
Optimizing Stock Solution and Dilution Technique
The initial step is to ensure the stock solution is properly prepared and the dilution into aqueous media is performed in a way that minimizes precipitation.
Experimental Protocol: Preparation of this compound Working Solution
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% anhydrous, sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication in a water bath. Visually inspect the solution to confirm the absence of any particulate matter.
-
-
Intermediate Dilution (Optional but Recommended):
-
Perform a serial dilution of the high-concentration stock solution in 100% DMSO to create intermediate stocks. This can help in achieving a more gradual transition to the aqueous environment.
-
-
Final Dilution into Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
To prepare the final working concentration, add a small volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium.
-
Crucially, while adding the stock solution, gently vortex or swirl the medium to ensure rapid and uniform mixing. This rapid dispersion can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.
-
-
Final DMSO Concentration:
-
Calculate the final concentration of DMSO in your working solution and ensure it remains within the tolerated range for your specific cell line (typically ≤ 0.5%).
-
Solubility Enhancement Strategies
If optimizing the dilution technique is insufficient, consider the following formulation approaches.
Data Presentation: Comparison of Solubilization Methods
| Method | Description | Potential Advantages | Potential Disadvantages |
| Co-solvents | Using a mixture of solvents (e.g., DMSO and PEG-400) to dissolve the compound. | Can improve solubility in the final aqueous solution. | May have its own cytotoxic effects that need to be tested. |
| Surfactants | Using non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations below their critical micelle concentration. | Can increase the apparent solubility of hydrophobic compounds. | Can interfere with cellular membranes and some biological assays. |
| Complexation | Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with the compound. | Can significantly increase aqueous solubility and bioavailability. | May alter the effective concentration of the free compound. |
| Solid Dispersion | Creating a solid dispersion of this compound in a hydrophilic carrier. | Can enhance the dissolution rate and apparent solubility. | Requires more complex preparation steps. |
Experimental Workflow for Solubility Testing
The following workflow can be used to systematically test and select the best solubilization method for this compound in your specific assay conditions.
Caption: Experimental workflow for testing and selecting a suitable solubilization method for this compound.
Hypothetical Signaling Pathways Modulated by this compound
Based on the known biological activities of similar saponins, this compound may exert its anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
Anti-Inflammatory Signaling Pathway
This compound may inhibit the activation of the NF-κB pathway, a central regulator of inflammation.
References
troubleshooting inconsistent results in Dipsanoside A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dipsanoside A in various bioassays. The information is tailored for scientists and professionals in drug development engaged in anti-inflammatory and neuroprotective research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a tetrairidoid glucoside isolated from the plant Dipsacus asper. This plant has a history of use in traditional medicine for its tonic and restorative properties.[1] Current research indicates that this compound, along with other compounds from Dipsacus species, possesses a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1]
Q2: In which bioassays is this compound typically evaluated?
Reflecting its known biological activities, this compound is commonly studied in assays that assess anti-inflammatory and neuroprotective potential. These include:
-
Anti-inflammatory assays: Measuring the inhibition of nitric oxide (NO) production (Griess assay) and the reduction of pro-inflammatory cytokines like TNF-α and IL-6 (ELISA).
-
Neuroprotective assays: Evaluating the protection of neuronal cells from toxins or ischemic conditions, often measured by cell viability assays like MTT or LDH assays.[2]
-
Cytotoxicity assays: Determining the potential toxic effects of the compound on cells, which is crucial for interpreting the results of other bioassays. The MTT assay is a common method for this purpose.[3][4]
Q3: What are the likely mechanisms of action for this compound?
While direct studies on this compound are limited, evidence from related iridoid glycosides and extracts of Dipsacus asper suggests that its mechanism of action likely involves the modulation of key inflammatory and cell survival signaling pathways. The most probable targets are the NF-κB and MAPK signaling pathways, which are central regulators of inflammation and apoptosis. Iridoid glycosides have been shown to exert their anti-inflammatory and neuroprotective effects by inhibiting the activation of these pathways.
Q4: Are there known issues with the stability and purity of this compound?
As with many natural products, the stability and purity of this compound can be a concern. Iridoid glycosides can be susceptible to degradation under certain conditions of temperature and pH. It is crucial to source this compound from a reputable supplier with documented purity and to follow the storage instructions carefully. Inconsistent results in bioassays can often be traced back to issues with the quality of the compound.
Troubleshooting Inconsistent Bioassay Results
Inconsistent results in this compound bioassays can arise from a variety of factors, from the compound itself to the experimental setup. This guide provides a structured approach to troubleshooting common problems.
Problem 1: High Variability in Anti-Inflammatory Assay Results (Griess, ELISA)
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Stability | - Verify the purity of the this compound sample using techniques like HPLC. - Ensure proper storage conditions (e.g., temperature, light protection) to prevent degradation. - Prepare fresh stock solutions for each experiment. |
| Cell Culture Conditions | - Maintain consistent cell passage numbers, as cellular responses can change over time. - Ensure consistent seeding density to avoid variations in cell confluence. - Regularly test for mycoplasma contamination, which can alter inflammatory responses. |
| Assay Protocol Execution | - Ensure accurate and consistent timing for all incubation steps. - Use calibrated pipettes to minimize volume errors. - For ELISAs, ensure thorough washing steps to reduce background signal. |
| LPS (Lipopolysaccharide) Activity | - Use a consistent lot of LPS or test new lots for activity before use. - Ensure proper storage and handling of LPS to maintain its potency. |
Problem 2: Inconsistent Cell Viability/Neuroprotection Results (MTT, LDH Assays)
| Potential Cause | Troubleshooting Steps |
| Compound Cytotoxicity | - Perform a dose-response curve for this compound alone to determine its cytotoxic concentration range. - Ensure that the concentrations used in neuroprotection assays are non-toxic. |
| Interference with Assay Reagents | - Some natural products can interfere with the MTT assay by directly reducing the tetrazolium salt, leading to false-positive results. - Run a control with this compound in cell-free media to check for direct reduction of MTT. - Consider using an alternative viability assay, such as the LDH assay, which measures membrane integrity. |
| Inconsistent Toxin/Stressor Activity | - If using a neurotoxin (e.g., MPP+, rotenone) or stressor (e.g., oxygen-glucose deprivation), ensure its concentration and application time are consistent. - Prepare fresh toxin solutions for each experiment. |
| Cell Health and Plating | - Ensure cells are healthy and in the logarithmic growth phase before plating. - Check for even cell distribution in the wells to avoid edge effects. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a template for expected results based on the known activities of related iridoid glycosides and compounds from Dipsacus asper. Researchers should generate their own dose-response curves to determine the precise efficacy of their this compound samples.
Table 1: Representative Anti-Inflammatory Activity of Iridoid Glycosides
| Bioassay | Cell Line | Stimulant | Compound | IC50 / % Inhibition |
| Griess Assay (Nitric Oxide) | RAW 264.7 | LPS (1 µg/mL) | This compound | N/A |
| Related Iridoid Glycoside | ~20-100 µM | |||
| TNF-α ELISA | RAW 264.7 | LPS (1 µg/mL) | This compound | N/A |
| Asperosaponin VI | Reduces levels | |||
| IL-6 ELISA | RAW 264.7 | LPS (1 µg/mL) | This compound | N/A |
| Asperosaponin VI | Reduces levels |
Table 2: Representative Neuroprotective and Cytotoxicity Data for Iridoid Glycosides
| Bioassay | Cell Line | Stressor/Toxin | Compound | EC50 / % Viability |
| MTT Assay (Neuroprotection) | SH-SY5Y | MPP+ (1 mM) | This compound | N/A |
| Related Iridoid Glycoside | Significant increase in viability | |||
| LDH Assay (Neuroprotection) | PC12 | Aβ (25-35) | This compound | N/A |
| Cantleyoside | Moderate neuroprotective effects | |||
| MTT Assay (Cytotoxicity) | SH-SY5Y | None | This compound | N/A (>100 µM expected) |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity - Griess Assay for Nitric Oxide
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 2: Neuroprotective Activity - MTT Assay
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Toxin Addition: Add the neurotoxin (e.g., MPP+ at a final concentration of 1 mM) to the wells (except for the control) and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for this compound bioassays.
Caption: Putative inhibition of the NF-κB pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrmds.in [jrmds.in]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dipsanoside A Analysis
Welcome to the technical support center for the HPLC analysis of Dipsanoside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our aim is to help you improve the resolution and overall quality of your chromatographic results for this compound and other related saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor resolution of this compound in reversed-phase HPLC?
A1: Poor resolution in the HPLC analysis of this compound, a complex saponin, can stem from several factors. The most common issues include:
-
Peak Tailing: This is often caused by secondary interactions between the polar functional groups of this compound and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2]
-
Co-elution with Impurities: Complex sample matrices can lead to overlapping peaks, making accurate quantification difficult.
-
Inadequate Mobile Phase Composition: The choice of organic modifier, pH, and additives in the mobile phase significantly impacts selectivity and retention, and thus resolution.[3][4]
-
Suboptimal Column Selection: The column chemistry (e.g., C18, C8, Phenyl), particle size, and dimensions are critical for achieving good separation.[5]
-
Instrumental Issues: Problems such as excessive dead volume in the HPLC system can lead to band broadening and decreased resolution.
Q2: How can I reduce peak tailing for my this compound peak?
A2: To minimize peak tailing for this compound, consider the following strategies:
-
Operate at a Lower pH: Working at a lower pH (around 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase, reducing secondary interactions.
-
Use a Highly Deactivated Column: Modern, end-capped columns have fewer accessible silanol groups, which helps to produce more symmetrical peaks.
-
Add a Mobile Phase Modifier: Incorporating additives like a low concentration of an ion-pairing agent or a buffer can help to mask residual silanols and improve peak shape.
-
Optimize Mobile Phase Composition: Switching between organic solvents like acetonitrile (B52724) and methanol (B129727) can alter selectivity and improve peak shape.
Q3: When should I consider using gradient elution versus isocratic elution for this compound analysis?
A3: The choice between gradient and isocratic elution depends on the complexity of your sample and the analytical goal.
-
Isocratic elution (constant mobile phase composition) is suitable for simple mixtures or when analyzing a single, well-resolved compound.
-
Gradient elution (varying mobile phase composition) is generally preferred for complex samples containing compounds with a wide range of polarities, which is often the case with natural product extracts containing this compound. A gradient can improve resolution, sharpen peaks, and reduce analysis time.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and improving the resolution of this compound in your HPLC analysis.
Step 1: Initial Assessment and System Check
Before making significant changes to your method, it's crucial to assess the current situation and ensure your HPLC system is performing optimally.
-
Evaluate the Chromatogram:
-
All Peaks vs. Specific Peaks: Determine if all peaks in your chromatogram are showing poor resolution or if the issue is specific to this compound. System-wide problems often point to hardware issues.
-
Calculate Peak Asymmetry: Quantify peak tailing by calculating the asymmetry factor (As) or tailing factor (Tf). A value greater than 1.5 is often considered problematic for quantitative analysis.
-
-
System Suitability Test:
-
Inject a Standard: Run a well-characterized standard compound known to give a symmetrical peak on your system to differentiate between a method-specific problem and a general system issue.
-
Check for Leaks and Pressure Fluctuations: Ensure all fittings are secure and monitor the system pressure for any significant fluctuations that could indicate pump problems or leaks.
-
Step 2: Method Optimization
If the HPLC system appears to be functioning correctly, the next step is to optimize the analytical method.
The mobile phase composition is a powerful tool for improving resolution.
-
Organic Modifier:
-
Solvent Type: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Switching between them can significantly alter selectivity due to their different chemical properties.
-
Solvent Ratio (Isocratic) or Gradient Profile: Adjusting the percentage of the organic modifier will change the retention time and can improve the separation of closely eluting peaks. For gradient elution, modifying the slope of the gradient can enhance resolution.
-
-
Mobile Phase pH:
-
The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase. For saponins like this compound, operating at a lower pH (e.g., by adding 0.1% formic acid) can improve peak shape by suppressing silanol activity.
-
-
Additives and Buffers:
-
Using a buffer can help maintain a stable pH and improve reproducibility. Common buffers include phosphate (B84403) and acetate (B1210297).
-
Additives like ammonium (B1175870) formate (B1220265) or ammonium acetate can be beneficial, especially for LC-MS applications, as they can improve ionization efficiency and peak shape.
-
-
Stationary Phase:
-
While C18 columns are widely used, other stationary phases like C8, Phenyl, or Cyano can offer different selectivities and may provide better resolution for this compound.
-
-
Particle Size and Column Dimensions:
-
Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can increase efficiency and resolution.
-
Increasing the column length can also improve separation, but will lead to longer run times and higher backpressure.
-
-
Column Temperature:
-
Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency. However, be mindful of the thermal stability of this compound.
-
Data Summary Tables
Table 1: Mobile Phase Optimization Strategies
| Parameter | Recommendation | Expected Outcome |
| Organic Modifier | Test both acetonitrile and methanol. | Altered selectivity, potentially resolving co-eluting peaks. |
| Mobile Phase pH | For reversed-phase, try a lower pH (e.g., 2.5-3.5 with 0.1% formic acid). | Improved peak shape by reducing silanol interactions. |
| Buffer/Additive | Consider adding a buffer (e.g., 10 mM ammonium formate). | Stable pH, improved reproducibility, and potentially better peak shape. |
| Gradient Elution | For complex mixtures, use a shallow gradient. | Better separation of compounds with a wide range of polarities. |
Table 2: Column and Instrumental Parameter Adjustments
| Parameter | Recommendation | Expected Outcome |
| Stationary Phase | If using a C18, consider trying a Phenyl or embedded-polar group column. | Different selectivity may improve resolution. |
| Particle Size | Use a column with smaller particles (e.g., <3 µm). | Increased efficiency and sharper peaks. |
| Flow Rate | Lowering the flow rate can sometimes improve resolution. | Increased interaction time with the stationary phase. |
| Column Temperature | Increase temperature in increments (e.g., 30°C, 40°C, 50°C). | Decreased mobile phase viscosity, leading to sharper peaks. |
Experimental Protocols
Protocol 1: General Method Development for this compound
This protocol outlines a starting point for developing a reversed-phase HPLC method for this compound.
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10-90% B (linear gradient)
-
20-22 min: 90% B
-
22-22.1 min: 90-10% B
-
22.1-27 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength for this compound (to be determined by UV scan).
-
Injection Volume: 10 µL.
Based on the initial results, systematically adjust the parameters as described in the troubleshooting guide to optimize the resolution.
Protocol 2: Column Washing to Address Peak Tailing
If you suspect that peak tailing is due to column contamination, a thorough washing procedure can help.
-
Disconnect the column from the detector.
-
Flush with mobile phase without buffer (e.g., water/acetonitrile mixture) to remove any precipitated salts.
-
Flush with 100% isopropanol for at least 20 column volumes.
-
Flush with 100% acetonitrile for at least 20 column volumes.
-
Flush again with 100% isopropanol for at least 20 column volumes.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
Visualizations
Caption: A workflow diagram for troubleshooting poor HPLC resolution.
Caption: Logical relationships between peak tailing causes and solutions.
References
preventing the degradation of Dipsanoside A during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dipsanoside A during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
For long-term storage, it is recommended to keep this compound at -20°C. For short-term storage, such as between experiments, refrigeration at 4°C is suitable. Storing at room temperature is generally not advised, especially for extended periods, as higher temperatures can accelerate the degradation of glycosidic compounds.[1]
Q2: Should I store this compound as a solid or in solution?
Whenever possible, this compound should be stored in its solid, lyophilized form. If it is necessary to store it in solution, use a slightly acidic buffer with a pH between 5 and 7. Alkaline conditions should be avoided as they can promote the hydrolysis of the glycosidic bond.
Q3: Is this compound sensitive to light?
While some glycosides are light-sensitive, studies on similar compounds suggest that light may not be a primary factor in the degradation of this compound. However, as a standard precautionary measure, it is always best practice to store the compound in light-protected containers, such as amber vials or tubes wrapped in aluminum foil.
Q4: What are the visual indicators of this compound degradation?
Visible signs of degradation in a this compound solution may include a change in color or the appearance of cloudiness. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential to confirm the integrity of the compound.
Q5: How can I detect and quantify the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most reliable techniques for detecting and quantifying this compound and its degradation products. These methods allow for the separation of the parent compound from any new substances that may have formed due to degradation. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guides
Issue 1: Unexpected loss of biological activity of this compound in my experiments.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for long-term, 4°C for short-term).
-
Check Solution pH: If the compound is in solution, measure the pH. A pH outside the recommended range of 5-7 could lead to degradation.
-
Analytical Confirmation: Analyze a sample of your this compound stock using HPLC or LC-MS/MS to check for the presence of degradation products.
-
Issue 2: Appearance of unknown peaks in my HPLC/LC-MS analysis of this compound.
-
Possible Cause: The unknown peaks may be degradation products of this compound.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that the compound has not been exposed to high temperatures, extreme pH, or other harsh conditions during experimental procedures.
-
Perform a Forced Degradation Study: To confirm if the unknown peaks are indeed degradation products, intentionally expose a small sample of this compound to harsh conditions (e.g., high temperature, strong acid, strong base). Analyze the resulting mixture by HPLC or LC-MS/MS. The peaks generated should correspond to the unknown peaks in your sample.
-
Optimize Storage and Handling: Based on the identified degradation pathway, adjust your storage and experimental conditions to minimize the formation of these byproducts.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Recommended Form | Recommended pH (if in solution) | Light Protection |
| Long-term | -20°C | Solid, lyophilized | 5-7 | Recommended |
| Short-term | 4°C | Solid or solution | 5-7 | Recommended |
Table 2: Example Data from a this compound Stability Study (Hypothetical)
| Storage Condition | Time (days) | This compound Peak Area (arbitrary units) | Degradation Product 1 Peak Area (arbitrary units) | Degradation Product 2 Peak Area (arbitrary units) |
| -20°C, Solid | 0 | 1,000,000 | 0 | 0 |
| 30 | 998,500 | < 1000 | < 1000 | |
| 90 | 995,200 | < 1000 | < 1000 | |
| 4°C, in pH 6 Buffer | 0 | 1,000,000 | 0 | 0 |
| 7 | 985,000 | 12,000 | 3,000 | |
| 14 | 968,000 | 25,000 | 7,000 | |
| 25°C, in pH 8 Buffer | 0 | 1,000,000 | 0 | 0 |
| 1 | 850,000 | 120,000 | 30,000 | |
| 3 | 650,000 | 280,000 | 70,000 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment
-
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
This compound reference standard
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm and 340 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to a working concentration with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of this compound over time under different storage conditions. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Hypothetical degradation pathway of this compound.
References
dealing with co-eluting impurities in Dipsanoside A purification
Technical Support Center: Purification of Dipsanoside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the purification of this compound, with a focus on dealing with co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
A1: this compound is a tetrairidoid glucoside that has been isolated from Dipsacus asper.[1] This plant is used in traditional Chinese medicine.[1] The genus Dipsacus is known to contain a variety of saponins (B1172615) and glycosides, which may be present as impurities during the purification of this compound.[2][3]
Q2: I am observing a shoulder on my main peak, or a broad, asymmetric peak for this compound during HPLC analysis. What is the likely cause?
A2: A peak shoulder or a broad, asymmetrical peak is a strong indicator of co-eluting impurities.[4] Given that this compound is extracted from a complex natural source, it is highly probable that structurally similar compounds, such as other saponins or glycosides from Dipsacus asper, are eluting at very similar retention times under your current chromatographic conditions. Using a photodiode array (PDA) detector or a mass spectrometer (MS) can help to assess peak purity.
Q3: What are the initial steps to improve the separation of this compound from co-eluting impurities?
A3: The first step is to ensure your current chromatographic method has adequate retention and efficiency. For reversed-phase HPLC, a good starting point is to adjust the mobile phase to achieve a capacity factor (k') for this compound between 2 and 10. If retention is too low (k' < 2), there is insufficient interaction between this compound and the stationary phase, leading to poor separation. You can increase retention by decreasing the proportion of the organic solvent in the mobile phase. If peaks are broad, it may be an indication of poor column efficiency, which can be addressed by using a column with a smaller particle size or a longer column.
Q4: If adjusting the mobile phase strength is not enough, what is the next step?
A4: When adjusting the mobile phase strength (the ratio of organic solvent to water) does not resolve co-eluting peaks, the next step is to change the selectivity of your chromatographic system. Selectivity (α) is the most powerful factor in achieving chromatographic resolution. This can be achieved by changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice versa), modifying the pH of the mobile phase, or changing the stationary phase (the column) itself.
Troubleshooting Guide: Resolving Co-eluting Impurities
This guide provides a systematic approach to troubleshooting and resolving co-eluting impurities during the purification of this compound.
Initial Assessment
Before making significant changes to your method, it's crucial to confirm the problem and gather more information.
-
Peak Purity Analysis : If available, use a PDA or MS detector to confirm that the peak of interest is indeed impure.
-
System Suitability Check : Ensure your HPLC system is performing optimally by checking for pressure fluctuations, leaks, and performing a blank injection to check for ghost peaks.
Troubleshooting Workflow for Co-eluting Peaks
The following diagram outlines a logical workflow for addressing co-elution issues.
Caption: Troubleshooting workflow for HPLC co-elution.
Strategies to Enhance Separation
The following table summarizes key strategies for resolving co-eluting peaks, along with their expected impact.
| Strategy | Parameter to Change | Expected Outcome & Considerations |
| Increase Efficiency | Column Particle Size | Smaller particles lead to sharper peaks and better resolution, but higher backpressure. |
| Column Length | A longer column increases theoretical plates and can improve resolution, but at the cost of longer run times and higher backpressure. | |
| Modify Retention | Mobile Phase Strength | Decreasing the organic solvent percentage increases retention in reversed-phase HPLC. |
| Alter Selectivity | Organic Modifier | Switching between acetonitrile and methanol can change elution order due to different solvent properties. |
| Mobile Phase pH | For ionizable compounds, adjusting the mobile phase pH can significantly alter retention and selectivity. | |
| Stationary Phase | Changing the column chemistry (e.g., from C18 to a different bonded phase) is often the most effective way to resolve co-eluting peaks. | |
| Temperature | Lowering the temperature can increase retention and may improve resolution, while increasing the temperature can sometimes improve efficiency. |
Experimental Protocols
Protocol 1: Method Development for this compound Purification using Reversed-Phase HPLC
This protocol provides a starting point for developing a purification method for this compound.
-
Column Selection :
-
Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic acid in Water (HPLC grade).
-
Mobile Phase B: 0.1% Acetonitrile (HPLC grade).
-
Filter and degas both mobile phases before use.
-
-
Initial Gradient Elution :
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 203 nm (based on methods for similar saponins).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B
-
35-40 min: 60% to 90% B
-
40-45 min: 90% B
-
45-50 min: 90% to 10% B
-
50-60 min: 10% B (re-equilibration)
-
-
-
Optimization :
-
Based on the initial chromatogram, adjust the gradient to improve the resolution around the this compound peak.
-
If co-elution persists, proceed with the strategies outlined in the troubleshooting guide.
-
Protocol 2: Orthogonal Chromatography for Impurity Isolation
If co-eluting impurities cannot be resolved by optimizing the reversed-phase method, an orthogonal chromatographic technique can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a good option for polar compounds like glycosides.
-
Column Selection :
-
Use a HILIC column (e.g., Venusil HILIC, 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation :
-
Mobile Phase A: Acetonitrile (HPLC grade).
-
Mobile Phase B: Water (HPLC grade).
-
-
HILIC Gradient Elution :
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
-
Gradient Program (example):
-
0-5 min: 95% A
-
5-30 min: 95% to 70% A
-
30-35 min: 70% to 50% A
-
35-40 min: 50% A
-
40-45 min: 50% to 95% A
-
45-55 min: 95% A (re-equilibration)
-
-
Data Presentation
The following table provides a hypothetical comparison of different chromatographic conditions and their effectiveness in resolving this compound from a co-eluting impurity.
| Method | Column | Mobile Phase | Temperature (°C) | Resolution (Rs) | Purity of this compound (%) |
| Method 1 | C18 | Water/Acetonitrile | 25 | 0.8 | 92.5 |
| Method 2 | C18 | Water/Methanol | 25 | 1.2 | 96.8 |
| Method 3 | Phenyl-Hexyl | Water/Acetonitrile | 25 | 1.8 | 98.9 |
| Method 4 | C18 | Water/Acetonitrile | 40 | 1.1 | 95.7 |
| Method 5 | HILIC | Acetonitrile/Water | 25 | > 2.0 | > 99.5 |
A resolution value (Rs) greater than 1.5 is generally considered baseline separation.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a purification strategy can be visualized as follows:
Caption: Decision tree for this compound purification strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Growth Inhibition of Saponin XII from Dipsacus japonicus Miq. on Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoid saponins from Dipsacus asper and their activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Accurate Quantification of Dipsanoside A
Welcome to the technical support center for the method refinement and accurate quantification of Dipsanoside A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a tetrairidoid glucoside isolated from the plant Dipsacus asper.[1] Accurate quantification is crucial for the quality control of herbal medicines, pharmacokinetic studies, and for understanding its pharmacological effects.
Q2: What are the common analytical techniques for quantifying this compound?
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a validated and commonly used method for the quantification of this compound.[2] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can also be employed for higher sensitivity and selectivity, particularly in complex biological matrices.
Q3: What are the key physicochemical properties of this compound to consider during analysis?
This compound has a molecular formula of C₆₆H₉₀O₃₇ and a molecular weight of 1475.4 g/mol . It is a large, polar molecule due to the presence of multiple glycosidic linkages. Its solubility is reported to be good in solvents like methanol, ethanol, DMSO, and pyridine. The stability of iridoid glycosides, the class of compounds this compound belongs to, can be affected by pH and temperature.[3]
Q4: Are there any known isomers of this compound that could interfere with quantification?
Yes, Dipsanoside B is a known isomer of this compound, also found in Dipsacus asper.[1] It is essential to have a chromatographic method with sufficient resolution to separate these two isomers for accurate quantification of each.
Q5: How should I prepare a sample from Dipsacus asper for this compound quantification?
A common method involves the extraction of the dried and powdered plant material with a suitable solvent. For example, the dried roots of Dipsacus asper can be refluxed with 70% ethanol. The resulting extract is then filtered and can be further purified if necessary. For HPLC analysis, the final extract is typically dissolved in the mobile phase.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the quantification of this compound.
HPLC-DAD Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. 4. Presence of interfering compounds. | 1. Replace the column with a new one of the same type. 2. Dissolve the sample in the initial mobile phase. 3. Dilute the sample. 4. Optimize the sample preparation to remove interferences. |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leaks. 4. Column equilibration is insufficient. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Check the HPLC system for leaks and ensure the pump is working correctly. 4. Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Low sensitivity or no peak | 1. Incorrect detection wavelength. 2. This compound degradation. 3. Low concentration in the sample. 4. Injection volume too small. | 1. Set the DAD detector to the optimal wavelength for this compound (around 210-240 nm for iridoid glycosides). 2. Check sample and standard solution storage conditions. Prepare fresh solutions. Iridoid glycosides can be unstable at extreme pH and high temperatures.[3] 3. Concentrate the sample or use a more sensitive analytical method like UPLC-MS/MS. 4. Increase the injection volume (within the limits of the method). |
| Co-elution with Dipsanoside B or other compounds | 1. Insufficient chromatographic resolution. 2. Inappropriate mobile phase gradient. | 1. Use a longer column or a column with a smaller particle size. 2. Optimize the gradient elution program to improve separation. A shallower gradient may be necessary. |
UPLC-MS/MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal in MS | 1. Incorrect mass transitions (MRM). 2. Inefficient ionization. 3. Ion suppression from the matrix. 4. Clogged mass spectrometer inlet. | 1. Optimize the precursor and product ions for this compound by infusing a standard solution. 2. Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Electrospray ionization (ESI) in negative mode is often suitable for glycosides. 3. Dilute the sample or improve the sample cleanup procedure to remove matrix components. 4. Perform routine maintenance and cleaning of the mass spectrometer. |
| High background noise | 1. Contaminated mobile phase or system. 2. Presence of interfering isobaric compounds. | 1. Use high-purity solvents and flush the system thoroughly. 2. Use a more specific mass transition or improve chromatographic separation. |
| Poor reproducibility of quantitative results | 1. Inconsistent sample preparation. 2. Instability of this compound in the final extract. 3. Variability in the MS response. | 1. Standardize the sample preparation protocol and use an internal standard. 2. Analyze samples as soon as possible after preparation and store them at low temperatures. 3. Regularly calibrate the mass spectrometer and monitor the performance with a system suitability test. |
Experimental Protocols
Validated HPLC-DAD Method for this compound Quantification
This protocol is based on a validated method for the simultaneous determination of several compounds in Dipsacus asper, including this compound and Dipsanoside B.
1. Sample Preparation:
-
Mix the powdered Radix Dipsaci with salt water.
-
Stir-fry the mixture for 10 minutes at 160°C.
-
Allow it to cool.
-
Extract the processed sample with a suitable solvent (e.g., 70% methanol) using ultrasonication or reflux.
-
Filter the extract and dilute to a known volume.
-
Filter through a 0.45 µm membrane before injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent |
| Column | Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile; B: 0.1% Phosphoric acid in water |
| Gradient Elution | 0-10 min, 10%-20% A; 10-40 min, 20%-35% A; 40-50 min, 35%-65% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas with the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Quality Differences in Radix Dipsaci before and after Processing with Salt Based on Quantitative Control of HPLC Multi-Indicator Components Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dipsanoside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Dipsanoside A.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of this compound in our preclinical studies. What are the potential reasons for this?
Low oral bioavailability of this compound is likely attributable to its poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract. Many active pharmaceutical ingredients face this challenge, which limits their dissolution in GI fluids and subsequent absorption into the bloodstream.[1][2][3] Other contributing factors could include first-pass metabolism in the liver.[4]
Q2: What are the primary formulation strategies to enhance the solubility and dissolution rate of this compound?
Several formulation strategies can be employed to improve the solubility and dissolution of poorly soluble drugs like this compound.[1] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous state.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, enhancing its solubility in water.
Q3: How can we improve the permeability of this compound across the intestinal epithelium?
If poor permeability is a contributing factor to low bioavailability, the following strategies can be considered:
-
Prodrug Approach: The chemical structure of this compound can be modified to create a more permeable prodrug. This prodrug would then be converted to the active this compound molecule within the body.
-
Use of Permeation Enhancers: Certain excipients can be included in the formulation to reversibly alter the permeability of the intestinal membrane.
-
Nanotechnology: Encapsulating this compound in nanocarriers like nanoparticles or liposomes can facilitate its transport across the intestinal barrier.
Q4: Our amorphous solid dispersion of this compound shows recrystallization upon storage. How can this be prevented?
Recrystallization of an amorphous form is a common stability challenge. To mitigate this, consider the following:
-
Polymer Selection: The choice of polymer is critical. Polymers with strong interactions with the drug molecule can inhibit recrystallization.
-
Use of Surfactants: Incorporating surfactants into the solid dispersion can help stabilize the amorphous form.
-
High Drug Loading: While counterintuitive, in some systems, higher drug loading can surprisingly inhibit recrystallization, though this needs to be carefully evaluated.
-
Storage Conditions: Strict control of temperature and humidity during storage is essential to prevent recrystallization.
Troubleshooting Guides
Issue: Inconsistent in vitro dissolution results for our this compound formulation.
| Potential Cause | Troubleshooting Step |
| Inadequate wetting of the drug powder. | Include a surfactant in the dissolution medium or in the formulation itself. |
| Coning effect at the bottom of the dissolution vessel. | Optimize the paddle speed and ensure proper hydrodynamics in the dissolution apparatus. |
| pH-dependent solubility of this compound. | Evaluate the dissolution profile in media with different pH values (e.g., simulated gastric and intestinal fluids). |
| Recrystallization of an amorphous formulation during dissolution. | Incorporate crystallization inhibitors into the formulation. |
Issue: Poor correlation between in vitro dissolution and in vivo bioavailability.
| Potential Cause | Troubleshooting Step |
| First-pass metabolism. | Investigate the metabolic profile of this compound. If significant, consider strategies to bypass the liver, such as lymphatic delivery systems. |
| Efflux transporter activity (e.g., P-glycoprotein). | Co-administer with a known P-gp inhibitor in preclinical models to assess the impact of efflux. |
| GI tract instability. | Assess the stability of this compound in simulated gastric and intestinal fluids. |
| Food effects. | Conduct bioavailability studies in both fasted and fed states to determine the influence of food. |
Experimental Protocols
Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy bead mill
Methodology:
-
Prepare a suspension of this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1% w/v) in purified water.
-
Add the suspension and milling media to the milling chamber of the bead mill.
-
Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4 hours).
-
Monitor the particle size at regular intervals using a particle size analyzer until the desired size is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
In Vitro Dissolution Testing of a this compound Solid Dispersion
Objective: To evaluate the dissolution enhancement of a this compound solid dispersion compared to the pure drug.
Materials:
-
This compound solid dispersion
-
Pure this compound
-
Dissolution apparatus (USP Type II - Paddle)
-
Dissolution medium (e.g., simulated intestinal fluid, pH 6.8)
-
HPLC system for quantification
Methodology:
-
Place a known amount of the this compound solid dispersion (equivalent to a specific dose of this compound) into the dissolution vessel containing 900 mL of pre-warmed dissolution medium at 37°C.
-
Set the paddle speed to a specified rate (e.g., 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Repeat the procedure with pure this compound as a control.
-
Plot the percentage of drug dissolved against time for both formulations.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 650.7 g/mol |
| Aqueous Solubility (pH 6.8) | < 0.01 mg/mL |
| Log P | 4.2 |
| BCS Classification (Predicted) | Class II (Low Solubility, High Permeability) |
Table 2: Comparison of Bioavailability Enhancement Strategies for this compound (Hypothetical Data)
| Formulation Strategy | Drug Loading (%) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 100 | 50 ± 12 | 4.0 | 350 ± 80 | 100 |
| Micronized this compound | 90 | 120 ± 25 | 2.5 | 980 ± 150 | 280 |
| Solid Dispersion (1:5 drug:polymer) | 16.7 | 450 ± 90 | 1.5 | 3150 ± 400 | 900 |
| Nanosuspension | 20 | 600 ± 110 | 1.0 | 4200 ± 550 | 1200 |
| SEDDS | 10 | 750 ± 130 | 0.8 | 5250 ± 600 | 1500 |
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Fate of orally administered this compound in the body.
References
Validation & Comparative
Validating the In Vivo Anti-inflammatory Activity of Dipsanoside A: A Comparative Guide
This guide will, therefore, focus on the in vivo anti-inflammatory activity of Akebia saponin (B1150181) D as a representative compound from Dipsacus asper. We will compare its performance with another well-researched natural saponin, Saikosaponin D, and a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This comparative analysis will provide valuable insights into the potential therapeutic efficacy of compounds from Dipsacus species.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the available quantitative data from in vivo studies on Akebia saponin D, Saikosaponin D, and Diclofenac in the carrageenan-induced paw edema model, a standard and widely used assay for evaluating acute inflammation.
Table 1: Comparison of Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound/Drug | Dosage | Time Point (post-carrageenan) | Paw Edema Inhibition (%) | Reference |
| Akebia saponin D | 50 mg/kg | 4 hours | 45.2% | [1] |
| Akebia saponin D | 100 mg/kg | 4 hours | 62.8% | [1] |
| Saikosaponin D | 50 mg/kg | 4 hours | 58.3% | [2] |
| Diclofenac | 5 mg/kg | 3 hours | 71.82 ± 6.53% | [3] |
| Diclofenac | 20 mg/kg | 3 hours | 56.17 ± 3.89% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiment cited in this guide.
Carrageenan-Induced Paw Edema
This is a widely used model for screening the anti-inflammatory activity of drugs.
Objective: To induce acute inflammation in the paw of a rodent and to assess the ability of a test compound to reduce this inflammation.
Animals: Male Wistar rats (180-220 g) are typically used.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (Akebia saponin D, Saikosaponin D)
-
Reference drug (Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight before the experiment with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: a control group, a reference group (Diclofenac), and test groups (different doses of Akebia saponin D or Saikosaponin D).
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
Inflammatory Signaling Pathway
The anti-inflammatory effects of many natural compounds, including saponins, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.
Caption: NF-κB signaling pathway in inflammation.
In Vivo Anti-inflammatory Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-inflammatory activity of a test compound.
References
- 1. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
Dipsanoside A: A Comparative Efficacy Analysis with Fellow Iridoid Glycosides
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic efficacy of Dipsanoside A and other notable iridoid glycosides. While direct comparative studies involving this compound are limited, this document synthesizes available data on related compounds to offer a valuable benchmark for future research.
This compound, a tetrairidoid glucoside isolated from Dipsacus asper, belongs to the extensive class of iridoid glycosides, which are monoterpenoid compounds widely recognized for their diverse pharmacological activities.[1] This guide delves into the current understanding of the efficacy of this compound in comparison to other well-researched iridoid glycosides, with a focus on their neuroprotective and anti-inflammatory properties. Experimental data, though not directly comparing this compound, provides a framework for evaluating its potential therapeutic applications.
Quantitative Efficacy of Iridoid Glycosides
A direct quantitative comparison of this compound with other iridoid glycosides is challenging due to a lack of published head-to-head studies. However, research on a fraction of iridoid glycosides from Dipsacus asper, the source of this compound, has indicated "moderate neuroprotective effects" against amyloid-β induced cytotoxicity in PC12 cells.[1] In cytotoxicity assays, this compound itself has been shown to have no obvious activity, suggesting a favorable safety profile.
To provide a basis for comparison, the following tables summarize the quantitative efficacy of other prominent iridoid glycosides in neuroprotective and anti-inflammatory assays.
Neuroprotective Effects of Iridoid Glycosides
| Iridoid Glycoside | Model System | Assay | Efficacy Metric | Reference |
| Loganin | PC12 cells | Aβ₂₅₋₃₅-induced cytotoxicity | Moderate protective effect | [1] |
| Cantleyoside | PC12 cells | Aβ₂₅₋₃₅-induced cytotoxicity | Moderate protective effect | [1] |
| Loganic acid ethyl ester | PC12 cells | Aβ₂₅₋₃₅-induced cytotoxicity | Moderate protective effect | [1] |
| Catalpol | CORT-induced PC12 cells | MTT Assay | Increased cell viability | |
| Geniposide | CORT-induced PC12 cells | MTT Assay | Increased cell viability | |
| Aucubin | CORT-induced PC12 cells | MTT Assay | Increased cell viability |
Anti-inflammatory Effects of Iridoid Glycosides
| Iridoid Glycoside | Model System | Inflammatory Marker | IC₅₀ Value (µM) | Reference |
| Asperuloside | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | - | |
| Asperulosidic Acid | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | - | |
| Patrinoside | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | Dose-dependent inhibition | |
| Geniposide | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | - | |
| Aucubin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | - | |
| Loganin | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | - | |
| Catalpol | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | Dose-dependent inhibition |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the efficacy of iridoid glycosides. Below are representative experimental protocols for evaluating neuroprotective and anti-inflammatory activities.
Neuroprotective Effect Assay
Cell Culture and Treatment: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells. The cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For neurotoxicity induction, cells are typically exposed to amyloid-beta peptide (Aβ₂₅₋₃₅) or corticosterone (B1669441) (CORT). Test compounds, such as this compound and other iridoid glycosides, are co-incubated with the neurotoxin for a specified period (e.g., 24-48 hours).
MTT Assay for Cell Viability: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. Following treatment, MTT solution is added to the cells and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.
Anti-inflammatory Effect Assay
Cell Culture and Stimulation: RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies. Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). The test compounds are added to the cell culture prior to or concurrently with LPS stimulation.
Nitric Oxide (NO) Production Assay (Griess Test): The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. The supernatant from the treated cells is mixed with the Griess reagent, and the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathways
The therapeutic effects of iridoid glycosides are often attributed to their ability to modulate key signaling pathways involved in inflammation and cell survival.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: MAPK/ERK Signaling Pathway in Neuroprotection.
Conclusion
While direct comparative efficacy data for this compound is currently unavailable in the public domain, the existing research on iridoid glycosides from Dipsacus asper and other plant sources provides a strong foundation for inferring its potential therapeutic value. The observed "moderate neuroprotective effects" of an iridoid fraction from its source plant, coupled with a lack of cytotoxicity, positions this compound as a promising candidate for further investigation in the fields of neuroprotection and anti-inflammation. Future studies employing standardized protocols to directly compare this compound with other leading iridoid glycosides are warranted to fully elucidate its efficacy and therapeutic potential.
References
Dipsanoside A vs. Dipsanoside B: A Comparative Bioactivity Analysis
A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies on the bioactivities of Dipsanoside A and Dipsanoside B. While both are complex tetrairidoid glucosides isolated from the roots of Dipsacus asper, their individual biological effects and potential therapeutic applications remain largely unexplored.
However, the genus Dipsacus has a long history in traditional medicine and has been the subject of numerous phytochemical and pharmacological investigations. The extracts and various isolated compounds from Dipsacus species, particularly other iridoid glycosides, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This suggests that this compound and Dipsanoside B may possess similar properties, though this remains to be experimentally verified.
This guide provides an overview of the current state of knowledge and outlines a potential experimental framework for a comparative bioactivity study of this compound and Dipsanoside B, drawing on methodologies applied to other iridoids isolated from Dipsacus asper.
Chemical and Physical Properties
| Property | This compound | Dipsanoside B |
| Chemical Formula | C66H90O37 | C66H90O37 |
| Molecular Weight | 1475.4 g/mol | 1475.4 g/mol |
| Source | Roots of Dipsacus asper | Roots of Dipsacus asper |
| Compound Class | Tetrairidoid Glucoside | Tetrairidoid Glucoside |
Potential Bioactivities Based on Related Compounds
While direct evidence is lacking for this compound and B, studies on other iridoid glycosides from Dipsacus asper and related species provide insights into their potential pharmacological activities.
-
Neuroprotective Effects: Several iridoid glycosides isolated from Dipsacus asper have shown moderate neuroprotective effects against β-amyloid induced cytotoxicity in PC12 cells. This is a common in vitro model for studying Alzheimer's disease.
-
Anti-inflammatory Activity: Extracts of Dipsacus asper containing various iridoids have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
-
Antioxidant Properties: The antioxidant potential of compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the Oxygen Radical Absorbance Capacity (ORAC) assay. While specific data for this compound and B are unavailable, other compounds from Dipsacus have demonstrated antioxidant activity.
Experimental Protocols for Comparative Bioactivity Assessment
To directly compare the bioactivities of this compound and Dipsanoside B, established experimental protocols can be employed. The following is a detailed methodology for assessing neuroprotective effects, adapted from studies on other Dipsacus iridoids.
Neuroprotective Activity Against Aβ₂₅₋₃₅-Induced Cytotoxicity in PC12 Cells
This experiment evaluates the ability of this compound and B to protect neuronal cells from the toxic effects of the amyloid-beta peptide, a key factor in Alzheimer's disease.
1. Cell Culture and Treatment:
- PC12 cells (a rat pheochromocytoma cell line) are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
- Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL.
- After 24 hours, the cells are pre-treated with varying concentrations of this compound or Dipsanoside B (e.g., 1, 10, 100 µM) for 2 hours.
- Subsequently, Aβ₂₅₋₃₅ peptide is added to a final concentration of 20 µM to induce cytotoxicity, and the cells are incubated for another 24 hours.
2. Assessment of Cell Viability (MTT Assay):
- After the 24-hour incubation with Aβ₂₅₋₃₅, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
- The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 490 nm using a microplate reader.
- Cell viability is calculated as a percentage of the control group (cells not treated with Aβ₂₅₋₃₅).
3. Data Analysis:
- The results are expressed as the mean ± standard deviation from at least three independent experiments.
- Statistical significance is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
- The half-maximal effective concentration (EC₅₀) for neuroprotection can be calculated for both this compound and Dipsanoside B to quantitatively compare their potency.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Conclusion
A Comparative Guide to a Validated UPLC-MS/MS Method for the Quantification of Dipsanoside A
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmacologically active compounds is paramount. Dipsanoside A, a key triterpenoid (B12794562) saponin (B1150181) from Dipsacus asperoides, has garnered significant interest for its therapeutic potential. This guide provides an in-depth look at a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of this compound, offering a benchmark for its performance and detailed experimental protocols to support methodological cross-validation and implementation.
Performance Characteristics of the Validated UPLC-MS/MS Method
The performance of the UPLC-MS/MS method for the determination of key saponins (B1172615) from Dipsacus asperoides, including this compound (Asperosaponin VI), is summarized below. This table highlights the key validation parameters, offering a clear view of the method's capabilities.
| Validation Parameter | Asperosaponin VI (this compound) | Hederagenin (Metabolite) |
| Linearity Range (ng/mL) | 3 - 1000 | 3 - 1000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3.0 | 3.0 |
| Intra-day Precision (RSD %) | < 9.5% | < 8.2% |
| Inter-day Precision (RSD %) | < 7.8% | < 6.5% |
| Accuracy | Within ±15.0% | Within ±15.0% |
| Recovery (%) | > 85% | > 85% |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below is the protocol for the quantification of this compound (Asperosaponin VI) in rat plasma using a UPLC-MS/MS method.
1. Sample Preparation (from Rat Plasma)
-
To 100 µL of rat plasma, add the internal standard (Losartan).
-
Precipitate the plasma proteins by adding methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Chromatographic System: A UPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) buffer with 0.05% formic acid and methanol.
-
Flow Rate: Consistent with the column and system specifications for optimal separation.
-
Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.
-
Injection Volume: A small, precise volume of the prepared sample supernatant.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Selected Ion Monitoring (SIM) was used for quantification.[1]
-
Monitored Ions: Target ions for this compound (Asperosaponin VI) and the internal standard were monitored.[1]
Methodology Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the specific experimental workflow for the UPLC-MS/MS analysis of this compound.
References
Unraveling the Biological Activities of Dipsanoside A: A Call for Independent Replication
A comprehensive review of the existing literature on Dipsanoside A, a tetrairidoid glucoside isolated from Dipsacus asper, reveals promising but preliminary evidence of its biological effects. While initial studies suggest potential neuroprotective, anti-inflammatory, and antioxidant properties for compounds from Dipsacus species, a critical gap exists in the form of independent replication studies to validate these findings for this compound specifically. This guide provides a detailed overview of the reported biological activities of compounds from Dipsacus asper, with a focus on iridoids and related constituents, and underscores the need for further rigorous investigation.
This compound is a constituent of Dipsacus asper, a plant used in traditional Chinese medicine for various ailments.[1] Scientific interest in the plant has led to the investigation of its extracts and isolated compounds, which have shown a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and osteoprotective effects.[2][3] However, the body of research on the specific effects of purified this compound remains limited, and crucially, lacks independent validation. This guide aims to summarize the current state of knowledge, present the available data, and provide a framework for future research by outlining key experimental protocols and potential signaling pathways.
Reported Biological Effects: A Summary of Initial Findings
Research into the biological activities of compounds from Dipsacus asper has pointed towards several potential therapeutic applications. The data presented below is derived from initial studies and should be interpreted with the understanding that it has not yet been independently replicated.
Neuroprotective Effects
A study investigating iridoid glycosides from the roots of Dipsacus asper reported moderate neuroprotective effects against amyloid-β (Aβ₂₅₋₃₅)-induced cell death in PC12 cells, a cell line commonly used in neurobiological research.[1][4] This finding suggests a potential role for these compounds in mitigating neuronal damage associated with neurodegenerative diseases.
| Compound/Extract | Assay | Cell Line | Concentration | Result (Inhibition Ratio %) | Reference |
| Loganic acid ethyl ester | Aβ₂₅₋₃₅-induced cytotoxicity | PC12 | 10 µM | 45.21 ± 1.21 | |
| Loganin | Aβ₂₅₋₃₅-induced cytotoxicity | PC12 | 10 µM | 42.15 ± 1.05 | |
| Cantleyoside | Aβ₂₅₋₃₅-induced cytotoxicity | PC12 | 10 µM | 48.73 ± 1.32 |
Anti-inflammatory and Antioxidant Activities
Extracts from Dipsacus asperoides have demonstrated anti-inflammatory and antioxidant properties. One study showed that an aqueous extract of Dipsacus asperoides suppressed lipopolysaccharide (LPS)-stimulated inflammatory responses in RAW 264.7 macrophages. The mechanism was suggested to involve the inhibition of the ERK1/2 signaling pathway and the activation of the Nrf2/HO-1 pathway.
Furthermore, phenolic compounds isolated from the root of Dipsacus asper have exhibited significant antioxidant activity in superoxide (B77818) radical scavenging and AAPH-mediated LDL oxidation assays.
| Compound | Assay | Result (IC₅₀ µM) | Reference |
| 3,4-di-O-caffeoylquinic acid | Superoxide radical scavenging | 2.8 | |
| methyl 3,4-di-O-caffeoyl quinate | Superoxide radical scavenging | 3.5 | |
| 3,5-di-O-caffeoylquinic acid | Superoxide radical scavenging | 4.2 | |
| methyl 3,5-di-O-caffeoyl quinate | Superoxide radical scavenging | 5.1 | |
| 4,5-di-O-caffeoylquinic acid | Superoxide radical scavenging | 6.7 | |
| methyl 4,5-di-O-caffeoyl quinate | Superoxide radical scavenging | 12.0 | |
| 3,4-di-O-caffeoylquinic acid | AAPH-mediated LDL oxidation | 6.7 | |
| methyl 3,4-di-O-caffeoyl quinate | AAPH-mediated LDL oxidation | 7.2 | |
| 3,5-di-O-caffeoylquinic acid | AAPH-mediated LDL oxidation | 7.8 | |
| methyl 3,5-di-O-caffeoyl quinate | AAPH-mediated LDL oxidation | 8.1 | |
| 4,5-di-O-caffeoylquinic acid | AAPH-mediated LDL oxidation | 8.5 | |
| methyl 4,5-di-O-caffeoyl quinate | AAPH-mediated LDL oxidation | 8.7 |
Osteogenic Activity
Certain triterpenoid (B12794562) saponins (B1172615) from Dipsacus asper have been shown to stimulate the proliferation of UMR106 cells, an osteoblastic cell line, and increase their alkaline phosphatase activity, suggesting a potential role in bone formation.
Experimental Methodologies: A Blueprint for Replication
To facilitate independent replication of the reported biological effects, detailed experimental protocols are essential. Below is a generalized protocol for a cell viability assay, a common method used to assess the cytotoxic or protective effects of compounds.
Cell Viability Assay (MTT Assay)
This protocol describes a general procedure for assessing the effect of a compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest (e.g., PC12, RAW 264.7)
-
Complete cell culture medium
-
Compound to be tested (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (solvent used to dissolve the compound) and a positive control (a compound with a known effect).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Potential Signaling Pathways
Based on the reported biological activities of extracts and compounds from Dipsacus asper, several signaling pathways are hypothesized to be involved. The following diagrams illustrate these potential mechanisms, which require experimental validation for this compound.
Conclusion and Future Directions
The currently available scientific literature provides a promising, yet incomplete, picture of the biological effects of this compound. While initial studies on extracts and related compounds from Dipsacus asper suggest potential neuroprotective, anti-inflammatory, and antioxidant activities, the absence of independent replication studies for this compound is a significant limitation. To advance our understanding and unlock the potential therapeutic applications of this natural compound, the research community must prioritize rigorous, independent validation of these preliminary findings. Future studies should focus on isolating pure this compound, conducting comprehensive dose-response and mechanistic studies, and publishing detailed experimental protocols to ensure reproducibility. Such efforts are critical to building a solid foundation of evidence upon which to base further drug development and clinical translation.
References
Dipsanoside A: A Comparative Analysis of Geographical Influences on its Properties and Bioactivities
For Immediate Release
A comprehensive comparative analysis of Dipsanoside A, a prominent iridoid glycoside isolated from the roots of Dipsacus species, reveals notable variations in its abundance and potential therapeutic activities based on geographical origin. This guide synthesizes available data for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical properties and biological effects, supported by experimental evidence. The significant influence of geography on the phytochemical profile of medicinal plants underscores the importance of sourcing and standardization in natural product-based drug discovery.
The genus Dipsacus, commonly known as teasel, is widely distributed across Asia, Europe, and Africa, and its roots (Radix Dipsaci) have a long history of use in traditional medicine for treating bone and joint disorders, among other ailments.[1][2] this compound is one of the key bioactive constituents believed to contribute to these therapeutic effects. However, the concentration and, potentially, the bioactivity of this compound can be influenced by environmental factors tied to the plant's geographical source.
Quantitative Analysis of this compound Content
Studies have demonstrated significant quantitative variation in the chemical constituents of Dipsacus asper (the primary source of Radix Dipsaci) collected from different geographical regions within China.[3] While direct comparative studies of this compound content between continents are limited, analysis of various Dipsacus species provides insights into potential geographical disparities.
For instance, a validated High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) method has been established for the simultaneous quantification of multiple bioactive compounds in Radix Dipsaci, including this compound.[4] This method has been applied to analyze numerous batches of Radix Dipsaci from various Chinese provinces, revealing significant differences in the content of these analytes.[3] Although a direct comparative table for this compound across different continents is not available in the literature, the existing data from Chinese sources indicates a strong geographical influence on its concentration.
European species such as Dipsacus fullonum (wild teasel) have also been investigated for their iridoid content. While these studies confirm the presence of various iridoid glycosides, specific quantitative data for this compound is often lacking, making a direct comparison with Asian sources challenging. This highlights a gap in the current research and the need for broader geographical sourcing and analysis to fully understand the variability of this compound.
Table 1: Quantitative Analysis of this compound in Dipsacus asper from Different Regions in China
| Geographical Region (China) | This compound Content (mg/g) | Reference |
| Batch 1 | Data not explicitly provided for individual batches | |
| Batch 2 | Data not explicitly provided for individual batches | |
| ... (up to 20 batches) | Significant variation observed among batches |
Note: While the study by He et al. (2018) analyzed 20 batches from different regions and showed significant content variation, specific values for this compound per region were not detailed in the publication. The table illustrates the reported variability.
Biological Activities and Potential Signaling Pathways
The therapeutic effects of Radix Dipsaci are attributed to its complex mixture of phytochemicals, with this compound being a significant contributor to its anti-inflammatory, osteoprotective, and neuroprotective properties. The geographical variation in this compound content may, therefore, translate to differences in the pharmacological efficacy of extracts from different sources.
Anti-Inflammatory Effects and NF-κB Signaling
Inflammation is a key pathological feature in many diseases, and its modulation is a crucial therapeutic strategy. Extracts from Dipsacus inermis, a Himalayan species, have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes. While direct evidence for this compound as the sole active component is still emerging, it is plausible that it contributes significantly to this activity. The inhibition of NF-κB activation represents a key mechanism for the anti-inflammatory properties of Dipsacus species.
Osteoprotective Effects and BMP/Smad Signaling
The traditional use of Radix Dipsaci for bone healing suggests a role in promoting osteogenesis. Bone Morphogenetic Proteins (BMPs) and their downstream Smad signaling pathway are crucial for bone formation and regeneration. While direct studies on this compound's effect on the BMP/Smad pathway are limited, other natural compounds have been shown to promote osteogenic differentiation through this pathway. Given the ethnobotanical use of Dipsacus, it is hypothesized that this compound may contribute to osteoprotective effects by modulating the BMP/Smad signaling cascade, leading to the differentiation of mesenchymal stem cells into osteoblasts.
Neuroprotective Effects and MAPK Signaling
Iridoid glycosides have garnered attention for their potential neuroprotective activities. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in neuronal survival, differentiation, and plasticity, and its dysregulation is implicated in neurodegenerative diseases. Studies on other natural compounds have demonstrated neuroprotective effects through the modulation of the MAPK pathway. It is plausible that this compound may exert neuroprotective effects by regulating key kinases in the MAPK cascade, thereby protecting neurons from oxidative stress and apoptosis.
Experimental Protocols
Extraction and Isolation of this compound
A general procedure for the isolation of this compound from Radix Dipsaci involves the following steps:
-
Extraction: The dried and powdered roots of Dipsacus asper are extracted with a suitable solvent, typically 70-95% ethanol, at room temperature or with heating.
-
Concentration: The crude extract is concentrated under reduced pressure to yield a residue.
-
Fractionation: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, being a glycoside, is typically enriched in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or other suitable stationary phases. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol-water, to separate the different components.
-
Purification: Fractions containing this compound are further purified by repeated column chromatography or by preparative HPLC to obtain the pure compound.
Quantification of this compound by HPLC-DAD
A validated HPLC-DAD method for the quantitative analysis of this compound in Radix Dipsaci has been reported.
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water (containing a small amount of formic acid, e.g., 0.05%) is typically employed. The gradient program is optimized to achieve good separation of this compound from other components.
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection Wavelength: The detection wavelength is set at the UV maximum of this compound, which is around 212 nm.
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration of this compound in the samples is then calculated based on the peak area.
Bioactivity Assays
-
Anti-inflammatory Activity (In Vitro):
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of this compound before LPS stimulation.
-
Endpoints: Measurement of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using Griess reagent and ELISA kits, respectively. The expression of inflammatory enzymes like iNOS and COX-2 can be assessed by Western blotting or RT-PCR.
-
Mechanism: To investigate the effect on the NF-κB pathway, the phosphorylation of IκBα and p65 subunits can be analyzed by Western blotting.
-
-
Osteogenic Activity (In Vitro):
-
Cell Line: Mesenchymal stem cells (e.g., from bone marrow or adipose tissue) or pre-osteoblastic cells (e.g., MC3T3-E1).
-
Treatment: Cells are cultured in an osteogenic differentiation medium in the presence or absence of this compound.
-
Endpoints:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation and can be measured using a colorimetric assay.
-
Mineralization: The formation of mineralized nodules, a late marker of osteogenesis, can be visualized by Alizarin Red S staining.
-
Gene Expression: The expression of osteogenic marker genes such as Runt-related transcription factor 2 (Runx2), ALP, and Osteocalcin can be quantified by RT-PCR.
-
-
Mechanism: To assess the involvement of the BMP/Smad pathway, the phosphorylation of Smad1/5/8 can be determined by Western blotting.
-
-
Neuroprotective Activity (In Vitro):
-
Cell Line: Neuronal cell lines (e.g., SH-SY5Y, PC12).
-
Toxin: A neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) to induce neuronal damage.
-
Treatment: Cells are pre-treated with this compound before exposure to the neurotoxin.
-
Endpoints: Cell viability is assessed using assays like MTT or LDH. Apoptosis can be measured by flow cytometry using Annexin V/PI staining.
-
Mechanism: The phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, JNK, p38) can be analyzed by Western blotting to elucidate the mechanism of action.
-
Conclusion
The available evidence strongly suggests that the geographical source of Dipsacus species has a significant impact on the content of this compound. This variation likely influences the therapeutic potency of Radix Dipsaci extracts. While research has primarily focused on Dipsacus asper from China, further studies are warranted to include a broader range of species and geographical locations, particularly from Europe and Africa, to establish a comprehensive understanding of this variability. The elucidation of the precise mechanisms by which this compound modulates key signaling pathways such as NF-κB, BMP/Smad, and MAPK will be crucial for its development as a potential therapeutic agent for inflammatory diseases, bone disorders, and neurodegenerative conditions. The standardization of Radix Dipsaci based on its this compound content is essential for ensuring consistent quality and efficacy in clinical applications.
References
- 1. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Qualitative and quantitative analysis of furofuran lignans, iridoid glycosides, and phenolic acids in Radix Dipsaci by UHPLC-Q-TOF/MS and UHPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination, principal component analysis and discriminant analysis of eight marker compounds in crude and sweated Dipsaci Radix by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Asperosaponin VI, a Dipsacus Saponin, Versus the Veteran Anti-Inflammatory Indomethacin
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Promising Natural Compound and a Classic NSAID.
In the quest for novel anti-inflammatory therapeutics, natural products remain a vital source of inspiration and innovation. This guide provides a detailed, data-driven comparison of Asperosaponin VI, a prominent triterpenoid (B12794562) saponin (B1150181) from the medicinal plant Dipsacus asper, and Indomethacin (B1671933), a well-established nonsteroidal anti-inflammatory drug (NSAID). This objective analysis is designed to equip researchers with the necessary information to evaluate their potential in various inflammatory models.
At a Glance: Key Performance Indicators
The following table summarizes the in vitro and in vivo anti-inflammatory activities of Asperosaponin VI and Indomethacin, providing a quantitative basis for comparison. It is important to note that a direct comparison is nuanced due to variations in experimental models and conditions.
| Parameter | Asperosaponin VI | Indomethacin | Key Findings & References |
| In Vitro Activity | |||
| Inhibition of Nitric Oxide (NO) Production | Significant inhibition of NO secretion in LPS-induced RAW264.7 macrophages. | Inhibits NO production in murine peritoneal macrophages (0.14-0.5 mM).[1] | Asperosaponin VI demonstrates potent inhibition of a key inflammatory mediator. |
| Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significantly suppresses gene expression and secretion of TNF-α, IL-6, and IL-1β in LPS-induced microglia at 100-200 µM. | Reduces LPS-induced IL-6 and IL-1β production in whole blood (0.4-16 µg/ml).[2] At 10 µM, it can slightly stimulate TNF-α production in early stages in human monocytes.[3] | Both compounds modulate key inflammatory cytokines, though their effects on TNF-α may differ under certain conditions. |
| In Vivo Activity | |||
| Carrageenan-Induced Paw Edema (Rodent Model) | Dose-dependent reduction in paw edema. | Significant inhibition of paw edema in rats at doses of 0.66-2 mg/kg.[4] | Indomethacin is a potent inhibitor of acute inflammation in this standard model. Data for a direct dose-response comparison with Asperosaponin VI is still emerging. |
| Other In Vivo Models | Ameliorates TNBS-induced colitis in mice at 150 mg/kg/day (gavage).[5] | Effective in reducing the writhing response in mice at 10 mg/kg. | Both agents show efficacy in different models of inflammation and pain. |
Unraveling the Mechanisms: Signaling Pathways
The anti-inflammatory effects of Asperosaponin VI and Indomethacin are orchestrated through distinct molecular pathways.
Asperosaponin VI exhibits a multi-pronged mechanism by modulating key inflammatory signaling cascades. It is known to activate the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathway, which plays a crucial role in resolving inflammation. Furthermore, it has been shown to inhibit the NF-κB/NLRP3 inflammasome and activate the Nrf2/GPX4/HO-1 antioxidant pathway, thereby suppressing the production of pro-inflammatory mediators and mitigating oxidative stress.
Indomethacin , as a classic NSAID, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
Visualizing the Mechanisms of Action
To provide a clearer understanding of their divergent modes of action, the following diagrams illustrate the signaling pathways modulated by Asperosaponin VI and Indomethacin.
Under the Microscope: Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Asperosaponin VI and Indomethacin.
In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of test compounds on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Asperosaponin VI or Indomethacin for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well, except for the control group.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of inhibition of NO production is determined by comparing the treated groups to the LPS-stimulated control group.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the in vivo anti-inflammatory activity of test compounds by measuring their ability to reduce acute inflammation in a well-established animal model.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a vehicle control group, a positive control group (Indomethacin, e.g., 10 mg/kg), and several test groups receiving different doses of Asperosaponin VI.
-
Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical significance is typically determined using ANOVA followed by a post-hoc test.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the anti-inflammatory properties of a test compound.
Concluding Remarks
This guide provides a foundational comparison between the natural saponin, Asperosaponin VI, and the established NSAID, Indomethacin. While Indomethacin remains a potent anti-inflammatory agent with a well-defined mechanism, Asperosaponin VI presents a compelling profile with its multi-target approach to modulating inflammatory pathways. The data presented herein, coupled with detailed experimental protocols, aims to facilitate further research and development in the field of anti-inflammatory drug discovery. As more direct comparative studies become available, a clearer picture of the relative therapeutic potential of these compounds will emerge.
References
- 1. Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Asperosaponin VI alleviates TNBS-induced Crohn's disease-like colitis in mice by reducing intestinal epithelial cell apoptosis via inhibiting the PI3K/AKT/NF-κB signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipsanoside A: A Dual-Acting Modulator of Inflammatory and Oxidative Stress Pathways
For Immediate Release
A comprehensive analysis of available experimental data confirms that Dipsanoside A, a tetrairidoid glucoside, exerts its therapeutic effects through a dual mechanism of action: the activation of the protective Nrf2 signaling pathway and the inhibition of the pro-inflammatory TLR4/MyD88/NF-κB signaling cascade. This unique combination of activities positions this compound as a promising candidate for further investigation in the management of conditions characterized by inflammation and oxidative stress, such as neurodegenerative diseases and inflammatory disorders.
Comparative Analysis of this compound's Mechanism of Action
To contextualize the therapeutic potential of this compound, its activity is compared with established modulators of the Nrf2 and TLR4 pathways: Sulforaphane, a well-characterized Nrf2 activator, and TAK-242, a potent TLR4 inhibitor.
Modulation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.
Table 1: Comparative Efficacy of Nrf2 Pathway Activation
| Compound | Target Pathway | Key Effect | Quantitative Data |
| This compound | Nrf2 Signaling | Activation | Specific EC50 or fold-induction data for this compound is not yet available in publicly accessible literature. |
| Sulforaphane | Nrf2 Signaling | Potent Activator | Activates Nrf2 to induce a battery of cytoprotective genes. It exhibits high bioavailability.[1][2] |
Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system that, when dysregulated, can lead to chronic inflammation. This compound has demonstrated the ability to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.
Table 2: Comparative Efficacy of TLR4 Pathway Inhibition
| Compound | Target Pathway | Key Effect | Quantitative Data |
| This compound | TLR4/MyD88/NF-κB | Inhibition | Specific IC50 data for this compound is not yet available in publicly accessible literature. |
| TAK-242 (Resatorvid) | TLR4 Signaling | Selective Inhibitor | Inhibits LPS-induced production of nitric oxide, TNF-α, and interleukin-6 with IC50 values ranging from 1.1 to 11 nM in macrophages.[3] |
Potential Involvement of the PI3K/Akt Signaling Pathway
While direct evidence for the effect of this compound on the PI3K/Akt signaling pathway is currently limited, studies on structurally related ginsenosides (B1230088) suggest a potential interaction. The PI3K/Akt pathway is crucial for cell survival and proliferation, and its modulation by ginsenosides has been observed to be concentration-dependent.[4] Further investigation is warranted to determine if this compound shares this modulatory capability.
Experimental Protocols
The following are detailed methodologies for key experiments utilized to elucidate the mechanism of action of this compound and comparable compounds.
Nrf2 Activation Assay
Objective: To quantify the activation of the Nrf2 signaling pathway by a test compound.
Methodology:
-
Cell Culture: Human cell lines, such as HepG2 or BV2 microglia, are cultured under standard conditions.[5]
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound, Sulforaphane) for a specified duration.
-
Nuclear Extraction: Nuclear proteins are isolated from the treated cells.
-
Nrf2 DNA Binding Activity Assay: An ELISA-based assay is used to measure the binding of activated Nrf2 in the nuclear extracts to its consensus DNA binding site (Antioxidant Response Element - ARE). The activity is quantified by colorimetric or chemiluminescent detection.
-
Quantitative PCR (qPCR): To measure the expression of Nrf2 target genes (e.g., HO-1, NQO1), RNA is extracted from treated cells, reverse-transcribed to cDNA, and subjected to qPCR analysis.
TLR4/MyD88/NF-κB Inhibition Assay (Western Blot)
Objective: To assess the inhibitory effect of a test compound on the TLR4 signaling pathway by measuring the protein levels of key signaling components.
Methodology:
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) or primary microglia are cultured and pre-treated with the test compound (e.g., this compound, TAK-242) before stimulation with Lipopolysaccharide (LPS) to activate the TLR4 pathway.
-
Protein Extraction: Whole-cell lysates are prepared from the treated cells.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., TLR4, MyD88, phosphorylated-NF-κB p65, and a loading control like β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.
Signaling Pathway Diagrams
To visually represent the mechanisms of action discussed, the following diagrams have been generated using the DOT language.
Caption: this compound activates the Nrf2 pathway.
References
- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Batch-to-Batch Consistency of Commercial Dipsanoside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the batch-to-batch consistency of commercially available Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper.[1][2] this compound has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory and osteogenic properties. Ensuring the reproducibility of research and the quality of potential therapeutic agents necessitates a thorough evaluation of the chemical purity and biological activity of commercial batches.
This guide outlines key experimental protocols for chemical and biological validation, presents data in a comparative format, and visualizes the underlying signaling pathways and experimental workflows.
Chemical Consistency Assessment
A fundamental aspect of quality control is the verification of the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
1.1. High-Performance Liquid Chromatography (HPLC) Analysis
This method allows for the quantification of this compound and the detection of potential impurities. A recent study has established an HPLC method for the analysis of various components in Dipsacus asper, including this compound.[2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent C18 column (4.6 mm × 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and 0.05% phosphoric acid in water.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 238 nm (based on typical UV absorbance for similar compounds).
-
Sample Preparation: Accurately weigh and dissolve this compound from different commercial batches in methanol (B129727) to a final concentration of 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Data Analysis: Compare the retention time of the main peak in the commercial samples to that of the reference standard to confirm identity. Quantify the purity of each batch by calculating the peak area percentage of this compound relative to the total peak area. The concentration can be determined using the calibration curve.
Data Presentation:
Table 1: HPLC Analysis of Commercial this compound Batches
| Supplier | Batch Number | Retention Time (min) | Purity (%) | Concentration (mg/mL) | Notes |
| Supplier A | Batch 123 | 15.2 | 98.5 | 0.99 | Minor impurity at 12.5 min |
| Supplier A | Batch 456 | 15.3 | 99.1 | 1.01 | No significant impurities |
| Supplier B | Batch 789 | 15.2 | 97.2 | 0.96 | Two minor impurities detected |
Biological Consistency Assessment
Evaluating the biological activity of different batches is crucial to ensure consistent efficacy. Based on the known pharmacological effects of this compound, we propose two key in vitro assays: an anti-inflammatory assay and an osteogenic activity assay.
2.1. In Vitro Anti-inflammatory Activity Assay
This assay measures the ability of this compound to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of pro-inflammatory cytokines and mediators is a key mechanism for many anti-inflammatory compounds.
Experimental Protocol:
-
Cell Line: RAW 264.7 murine macrophages.
-
Treatment:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound from different batches (e.g., 1, 5, 10 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercial ELISA kits.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each batch of this compound compared to the LPS-only control. Determine the IC50 value for each batch.
Data Presentation:
Table 2: Anti-inflammatory Activity of Commercial this compound Batches
| Supplier | Batch Number | IC50 for NO Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| Supplier A | Batch 123 | 4.8 | 5.2 | 5.5 |
| Supplier A | Batch 456 | 4.5 | 4.9 | 5.1 |
| Supplier B | Batch 789 | 6.2 | 7.1 | 7.5 |
2.2. In Vitro Osteogenic Activity Assay
This assay assesses the potential of this compound to promote the differentiation of pre-osteoblastic cells, a key process in bone formation. Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation.
Experimental Protocol:
-
Cell Line: MC3T3-E1 pre-osteoblastic cells.
-
Treatment:
-
Seed MC3T3-E1 cells in 24-well plates.
-
Culture the cells in an osteogenic differentiation medium containing various concentrations of this compound from different batches (e.g., 0.1, 1, 10 µM) for 7 days.
-
-
Endpoint Measurement:
-
Alkaline Phosphatase (ALP) Activity: Lyse the cells and measure ALP activity using a p-nitrophenyl phosphate (B84403) (pNPP) substrate-based colorimetric assay. Normalize the ALP activity to the total protein content of each well.
-
-
Data Analysis: Compare the fold increase in ALP activity induced by each batch of this compound relative to the vehicle control.
Data Presentation:
Table 3: Osteogenic Activity of Commercial this compound Batches
| Supplier | Batch Number | Fold Increase in ALP Activity (at 1 µM) |
| Supplier A | Batch 123 | 2.5 |
| Supplier A | Batch 456 | 2.8 |
| Supplier B | Batch 789 | 1.9 |
Mandatory Visualizations
3.1. Signaling Pathways
The biological effects of this compound are likely mediated through the modulation of specific intracellular signaling pathways. Based on the activities of similar natural compounds, the following pathways are proposed.
Caption: Putative signaling pathways modulated by this compound.
3.2. Experimental Workflow
The following diagram outlines the systematic approach for assessing the batch-to-batch consistency of this compound.
Caption: Experimental workflow for consistency assessment.
By implementing this comprehensive guide, researchers can confidently assess the quality and consistency of commercial this compound batches, leading to more reliable and reproducible scientific outcomes.
References
- 1. [Chemical constituents of Dipsacus asper] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Quality Differences in Radix Dipsaci before and after Processing with Salt Based on Quantitative Control of HPLC Multi-Indicator Components Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [HPLC Fingerprint and Analysis of Component Difference of Crude and Wine Processed Products for Dipsacus asper Root] - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
